5-(Octadecylthiocarbamoylamino)fluorescein
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-octadecylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-40-38(47)41-28-18-21-32-31(25-28)37(44)46-39(32)33-22-19-29(42)26-35(33)45-36-27-30(43)20-23-34(36)39/h18-23,25-27,42-43H,2-17,24H2,1H3,(H2,40,41,47) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUZGLNSFGBBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215860 | |
| Record name | 5-(Octadecylthiocarbamoylamino)fluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65603-18-1 | |
| Record name | 5-(Octadecylthiocarbamoylamino)fluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065603181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Octadecylthiocarbamoylamino)fluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-Fluoresceinthiocarbamoyl)octadecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Octadecylthiocarbamoylamino)fluorescein: Mechanism of Action and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Octadecylthiocarbamoylamino)fluorescein is a lipophilic derivative of the well-known fluorescent dye, fluorescein. Its unique chemical structure, featuring a long octadecyl carbon chain, imparts a strong affinity for lipid-rich environments, making it an invaluable tool for investigating cellular membranes and other lipophilic structures. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, alongside detailed experimental protocols and data presentation to facilitate its application in research and development.
The fundamental utility of this compound lies in its fluorescent properties, which allow for the visualization and tracking of cellular components and processes. The addition of the hydrophobic octadecyl group enables this molecule to readily insert into lipid bilayers, a characteristic that is exploited in a variety of cell imaging and biophysical studies. This document will delve into the specifics of its interaction with cellular membranes, provide guidance on its use in experimental settings, and offer a framework for the quantitative analysis of its behavior.
Core Mechanism of Action
The mechanism of action of this compound is a combination of two key molecular features: the inherent fluorescence of the fluorescein core and the hydrophobic nature of the octadecylthiocarbamoyl side chain.
-
Fluorescence: The fluorescein moiety is a highly efficient fluorophore. It absorbs light at a specific excitation wavelength and subsequently emits light at a longer wavelength. This process of absorption and emission allows for the detection and imaging of the molecule's location within a biological sample.
-
Membrane Interaction: The long, saturated octadecyl chain is highly hydrophobic, driving the molecule to partition from aqueous environments into the nonpolar interior of lipid bilayers. This interaction is primarily non-covalent, involving van der Waals forces between the alkyl chain of the probe and the acyl chains of the membrane lipids. The thiocarbamoylamino linker connects the hydrophobic tail to the fluorescent headgroup.
This dual nature allows this compound to act as a reporter molecule for the properties of the lipid membrane. Its fluorescence characteristics, such as emission spectrum and intensity, can be sensitive to the local environment, providing information about membrane polarity, fluidity, and phase.
Caption: General mechanism of this compound action.
Quantitative Data
Table 1: Physicochemical and Spectral Properties of 5-(Octadecanoylamino)fluorescein
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₇NO₆ | --INVALID-LINK-- |
| Molecular Weight | 613.78 g/mol | --INVALID-LINK-- |
| Excitation Wavelength (λex) | ~497 nm (in ethanol) | --INVALID-LINK-- |
| Emission Wavelength (λem) | ~520 nm (in ethanol) | --INVALID-LINK-- |
For a comprehensive characterization of this compound, researchers should aim to determine the parameters outlined in the following table.
Table 2: Key Quantitative Parameters for Characterizing Lipophilic Probes
| Parameter | Description | Recommended Technique(s) |
| Partition Coefficient (Kₚ) | A measure of the probe's distribution between the lipid and aqueous phases. | Spectrofluorometry, Isothermal Titration Calorimetry (ITC) |
| Fluorescence Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed, indicating the efficiency of fluorescence. | Comparative method using a standard fluorophore (e.g., fluorescein) |
| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Time-Correlated Single Photon Counting (TCSPC) |
| Anisotropy (r) | A measure of the rotational mobility of the probe, which can reflect membrane fluidity. | Fluorescence Polarization/Anisotropy measurements |
Experimental Protocols
The following protocols provide a starting point for the use of this compound in common research applications. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Live-Cell Membrane Labeling
This protocol describes the use of this compound for fluorescently labeling the plasma membrane of live cells for imaging.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Live cells in culture
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Prepare a stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-5 mM. Store the stock solution at -20°C, protected from light.
-
Prepare a working solution: Dilute the stock solution in PBS or serum-free culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell preparation: Grow cells on a suitable imaging dish or slide.
-
Labeling: Remove the culture medium and wash the cells once with PBS. Add the working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the labeling solution and wash the cells two to three times with PBS to remove any unincorporated probe.
-
Imaging: Add fresh PBS or imaging buffer to the cells and image immediately using a fluorescence microscope.
Caption: Workflow for live-cell membrane labeling.
Protocol 2: Interaction with Model Lipid Bilayers (LUVs)
This protocol outlines the preparation of Large Unilamellar Vesicles (LUVs) and their use in studying the interaction with this compound.
Materials:
-
Desired lipid(s) (e.g., DOPC, DPPC) in chloroform
-
This compound
-
Chloroform
-
Buffer (e.g., HEPES, Tris)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid film formation: In a round-bottom flask, mix the desired lipids and a small amount of this compound (e.g., 0.1-1 mol%) in chloroform. Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydration: Hydrate the lipid film with the desired buffer by vortexing, creating multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to several freeze-thaw cycles. Then, extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times to form LUVs.
-
Analysis: The incorporation of the probe into the LUVs can be analyzed by measuring the fluorescence of the vesicle suspension. Further biophysical studies (e.g., fluorescence quenching, anisotropy) can then be performed.
Caption: Workflow for studying probe interaction with LUVs.
Signaling Pathways and Cellular Fate
As a fluorescent probe, this compound is not expected to directly modulate specific signaling pathways in the same manner as a bioactive drug molecule. Instead, its "pathway" is its journey to and localization within the cell. The primary determinant of its cellular fate is its high lipophilicity.
Upon introduction to a cellular environment, the molecule will rapidly partition into the plasma membrane. Depending on the cell type and experimental conditions, it may be internalized over time through endocytic pathways, potentially labeling the membranes of endosomes and other internal vesicles. Its final distribution will be dictated by the principles of lipid partitioning and membrane trafficking.
Caption: Cellular fate and localization pathway of the probe.
Conclusion
This compound is a potent fluorescent tool for the investigation of cellular membranes. Its mechanism of action is straightforward, relying on the fluorescence of its fluorescein core and the membrane-anchoring properties of its octadecyl tail. While specific quantitative data on this particular molecule is sparse, the provided protocols and comparative data for similar compounds offer a solid foundation for its application in research. Future work should focus on the detailed characterization of its photophysical properties in various membrane environments to fully unlock its potential as a sensitive reporter of membrane structure and function.
An In-depth Technical Guide to 5-(Octadecylthiocarbamoylamino)fluorescein: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Octadecylthiocarbamoylamino)fluorescein is a lipophilic derivative of the widely-used fluorescent dye, fluorescein. The addition of a long 18-carbon alkyl chain via a thiocarbamoyl linkage significantly increases its hydrophobicity, making it an excellent probe for investigating cellular membranes and other lipid-rich environments. Its strong green fluorescence, high photostability, and ability to readily incorporate into lipid bilayers have led to its use in a variety of applications, including the study of membrane dynamics, cell tracking, and fluorescence resonance energy transfer (FRET) applications in living cells. This technical guide provides a comprehensive overview of its synthesis, key properties, and experimental applications.
Chemical and Physical Properties
The core of this compound is the fluorescein molecule, which is responsible for its fluorescent properties. The octadecyl tail allows for non-covalent insertion into cellular membranes.
| Property | Value |
| IUPAC Name | 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1,9'-xanthen]-5-yl)-3-octadecylthiourea |
| Molecular Formula | C₃₉H₅₀N₂O₅S |
| Molecular Weight | 658.9 g/mol |
| Appearance | Orange powder |
| Excitation Maximum (λex) | ~495 nm |
| Emission Maximum (λem) | ~515 nm |
| Quantum Yield (Φf) | Estimated to be in the range of 0.34-0.38* |
| Solubility | Soluble in DMSO and ethanol |
Synthesis of this compound
The synthesis of this compound is achieved through a nucleophilic addition reaction between 5-aminofluorescein and octadecyl isothiocyanate.
Experimental Protocol: Synthesis
Materials:
-
5-Aminofluorescein
-
Octadecyl isothiocyanate
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen gas
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-aminofluorescein in anhydrous DMF (or DCM) under a nitrogen atmosphere.
-
Addition of Reactant: To the stirred solution, add a slight molar excess (e.g., 1.1 equivalents) of octadecyl isothiocyanate.
-
Reaction Conditions: Allow the reaction to proceed at room temperature (approximately 25°C) for 8-12 hours or at a slightly elevated temperature (e.g., 40°C) for a shorter duration, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Column Chromatography: Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate).[3]
-
Recrystallization: Further purify the collected fractions by recrystallization from a mixture of ethanol and water to obtain the final product as an orange powder.[3]
-
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as ¹H NMR, mass spectrometry, and HPLC.
Experimental Protocols for Application
Cell Membrane Labeling and Imaging
The lipophilic nature of this compound allows it to readily insert into the lipid bilayer of live cells, providing a powerful tool for visualizing cell morphology and tracking membrane dynamics.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-buffered saline (PBS) or other suitable cell culture medium
-
Live cells in culture
-
Confocal microscope with appropriate filter sets for fluorescein
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).
-
Working Solution Preparation: Dilute the stock solution in PBS or cell culture medium to the desired final working concentration (typically in the low micromolar range). The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Cell Staining:
-
Grow cells on a suitable imaging dish or slide.
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with the working solution of the fluorescent probe for a specific duration (e.g., 15-30 minutes) at 37°C.
-
-
Washing: After incubation, remove the staining solution and wash the cells several times with fresh PBS or culture medium to remove any unincorporated probe.
-
Imaging: Image the stained cells using a confocal microscope with excitation and emission wavelengths appropriate for fluorescein (e.g., excitation at 488 nm and emission collected between 500-550 nm).
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Experimental Workflow for Cell Membrane Labeling
Caption: A step-by-step workflow for labeling live cell membranes with this compound for fluorescence microscopy.
Conclusion
This compound is a valuable tool for researchers in cell biology and drug development. Its unique lipophilic properties, combined with the excellent photophysical characteristics of fluorescein, make it an ideal probe for studying the complex and dynamic environment of the cell membrane. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this versatile fluorescent molecule in a variety of research settings.
References
In-Depth Technical Guide to 5-(Octadecylthiocarbamoylamino)fluorescein: Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties and applications of the lipophilic fluorescent probe, 5-(Octadecylthiocarbamoylamino)fluorescein. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent techniques for cellular and membrane analysis.
Core Spectral Properties
This compound is a derivative of the well-known fluorophore, fluorescein. The addition of a long octadecylthiocarbamoyl chain renders the molecule highly lipophilic, making it an excellent tool for investigating cellular membranes and other lipid-rich environments. Its fluorescence is characterized by strong green emission under appropriate excitation.
While specific quantitative data for this compound is not extensively published, its spectral characteristics are similar to other long-chain fluorescein derivatives. The following table summarizes the key spectral properties, with data for the parent compound, fluorescein, and the closely related 5-(Octadecanoylamino)fluorescein provided for comparison.
| Property | This compound (Approximate) | 5-(Octadecanoylamino)fluorescein | Fluorescein (in 0.1 M NaOH) |
| Excitation Maximum (λex) | ~495 nm[1] | 490 nm | 490 nm |
| Emission Maximum (λem) | ~515 nm[1] | 520 nm | 514 nm |
| Molar Absorptivity (ε) | Data not available | Data not available | ~80,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φf) | Data not available | Data not available | ~0.79 |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-aminofluorescein with octadecyl isothiocyanate. This reaction forms a stable thiourea linkage.
Materials:
-
5-aminofluorescein
-
Octadecyl isothiocyanate
-
Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Procedure:
-
Dissolve 5-aminofluorescein in anhydrous DMF under an inert atmosphere.
-
Add a stoichiometric equivalent of octadecyl isothiocyanate to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by silica gel column chromatography, to yield the final this compound product.
-
Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Measurement of Spectral Properties
The following protocols describe the general procedures for determining the key spectral properties of fluorescent molecules.
2.2.1. Determination of Molar Absorptivity (Extinction Coefficient)
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol or DMSO).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
UV-Vis Spectroscopy: Measure the absorbance of each dilution at the absorption maximum (~495 nm) using a UV-Vis spectrophotometer.
-
Beer-Lambert Law: Plot the absorbance values against the corresponding concentrations. The molar absorptivity (ε) can be calculated from the slope of the resulting linear plot according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the concentration, and l is the path length of the cuvette.
2.2.2. Determination of Fluorescence Quantum Yield
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φf = 0.925).[2]
-
Standard and Sample Preparation: Prepare solutions of the standard and the this compound sample in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of both the standard and the sample at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis: Integrate the area under the emission curves for both the standard and the sample. The quantum yield of the sample (Φx) can then be calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)
Where:
-
Φst is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 'x' and 'st' refer to the sample and the standard, respectively.
-
Applications and Experimental Workflows
The lipophilic nature of this compound makes it particularly useful for studying cell membranes. One key application is the analysis of membrane fluidity using Fluorescence Recovery After Photobleaching (FRAP).
Cellular Labeling for Fluorescence Microscopy
Protocol:
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium or an appropriate buffer (e.g., PBS) to the final working concentration (typically in the low micromolar range).
-
Cell Staining: Remove the culture medium from the cells and wash them once with the buffer. Add the staining solution containing the fluorescent probe to the cells.
-
Incubation: Incubate the cells with the probe for a specific period (e.g., 15-30 minutes) at 37°C. The optimal staining time may need to be determined empirically.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with the buffer to remove any unbound probe.
-
Imaging: Add fresh imaging medium to the cells. The labeled cells can now be visualized using a fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~495 nm, emission ~515 nm).
Workflow for Membrane Fluidity Analysis using FRAP
Fluorescence Recovery After Photobleaching (FRAP) is a technique used to measure the lateral diffusion of fluorescently labeled molecules within a membrane.[3][4]
Workflow for measuring membrane fluidity using FRAP.
Detailed Steps for FRAP Experiment:
-
Pre-bleach Imaging: Acquire several images of the labeled cell membrane at low laser power to establish the baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser beam to rapidly and irreversibly photobleach the fluorescent probes within a defined region of interest (ROI) on the cell membrane.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-series of images at low laser power to monitor the recovery of fluorescence within the bleached ROI as unbleached probes from the surrounding area diffuse into it.
-
Data Analysis: The fluorescence intensity in the ROI is measured over time. The resulting recovery curve can be used to determine the mobile fraction of the probe (the percentage of probes that are free to move) and the diffusion coefficient, which is a measure of the speed of diffusion.
References
- 1. FRAP: A Powerful Method to Evaluate Membrane Fluidity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions | Semantic Scholar [semanticscholar.org]
- 3. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes | Springer Nature Experiments [experiments.springernature.com]
- 4. Determination of plasma membrane fluidity with a fluorescent analogue of sphingomyelin by FRAP measurement using a standard confocal microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lipophilic Fluorescein Derivatives for Cell Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of lipophilic fluorescein derivatives, their application in cell membrane studies, and detailed experimental protocols. These fluorescent probes are invaluable tools for investigating membrane structure, dynamics, and function, offering insights into cellular processes in both healthy and diseased states.
Core Concepts: Lipophilic Fluorescein Derivatives in Membrane Biology
Fluorescein, a bright green-emitting fluorophore, can be chemically modified with lipophilic moieties to promote its insertion into and retention within the lipid bilayer of cell membranes. These derivatives serve as powerful probes for a variety of cell membrane studies due to their excellent photophysical properties and sensitivity to the local environment.
The fundamental principle behind their utility lies in the addition of nonpolar groups, such as long alkyl chains or diacetate groups. These modifications render the fluorescein molecule hydrophobic, allowing it to readily partition into the nonpolar environment of the cell membrane. Once localized within the membrane, these probes can be used to study a range of properties, including membrane integrity, fluidity, fusion, and the lateral mobility of lipids and proteins.
A Comparative Look at Key Lipophilic Fluorescein Derivatives
A variety of lipophilic fluorescein derivatives are available, each with specific characteristics that make them suitable for different applications. The table below summarizes the key photophysical properties of some of the most commonly used derivatives.
| Derivative Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Applications |
| Fluorescein Diacetate | FDA | ~498 | ~517 | 0.79 - 0.95[1] | ~80,000[1] | Cell viability and membrane integrity assays[1][2] |
| Carboxyfluorescein Diacetate Succinimidyl Ester | CFDA-SE / CFSE | ~492-495 | ~517-519 | Not specified | Not specified | Cell proliferation, tracking, and viability[3][4] |
| Fluorescein-dipalmitoyl-phosphatidylethanolamine | FPE / DHPE | ~490-500 | ~510-525 | Not specified | Not specified | pH sensing in vesicles, membrane fusion, FRAP studies[1][5] |
| Fluorescein Octadecyl Ester | Not specified | ~520 | Not specified | Not specified | pH indicator in membranes, liposome studies[6][7][8] |
Applications in Cell Membrane Research
The versatility of lipophilic fluorescein derivatives allows for their use in a wide array of experimental contexts. Below is a table outlining their primary applications and typical working concentrations.
| Application | Lipophilic Fluorescein Derivative(s) | Typical Working Concentration | Description |
| Cell Viability/Membrane Integrity | Fluorescein Diacetate (FDA) | 15 µg/mL[9] | FDA is a non-fluorescent, cell-permeable compound. In viable cells with intact membranes, intracellular esterases cleave the acetate groups, producing fluorescent fluorescein, which is retained within the cell. Damaged or dead cells with compromised membranes cannot retain the fluorescein.[9][10][11] |
| Cell Proliferation and Tracking | Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) | 0.5 - 10 µM | CFDA-SE passively diffuses into cells and is converted by intracellular esterases into its fluorescent, amine-reactive form. It covalently binds to intracellular proteins. With each cell division, the fluorescence is distributed equally between daughter cells, allowing for the tracking of proliferation.[4][12] |
| Membrane Fluidity and Dynamics (FRAP) | Fluorescein-phosphatidylethanolamine (FPE/DHPE) | 0.25 - 3 mol%[13] | Fluorescently labeled lipids like FPE/DHPE are incorporated into the cell membrane. Fluorescence Recovery After Photobleaching (FRAP) is then used to measure the lateral diffusion of these probes, providing a quantitative measure of membrane fluidity.[14][15][16] |
| Membrane Fusion Assays | Fluorescein-phosphatidylethanolamine (FPE/DHPE) | Varies | Labeled liposomes or vesicles are used to study fusion events with other membranes. Lipid mixing can be monitored by the change in fluorescence resonance energy transfer (FRET) between donor and acceptor fluorophores, or by the dilution of a self-quenched fluorophore upon fusion.[9][17] |
| Membrane Potential Sensing | Some rhodamine and other lipophilic fluorescein derivatives | Varies | Certain lipophilic cationic dyes accumulate in the mitochondrial matrix in a potential-dependent manner. Changes in mitochondrial membrane potential can be monitored by the fluorescence intensity of these probes.[18][19] |
Detailed Experimental Protocols
Cell Viability and Membrane Integrity Assay using Fluorescein Diacetate (FDA) and Propidium Iodide (PI)
This protocol allows for the simultaneous visualization of viable and non-viable cells.
-
Fluorescein Diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water or PBS)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets (blue excitation for FDA, green excitation for PI)
-
Prepare Staining Solution: On the day of the experiment, prepare a fresh working solution of FDA and PI in PBS or serum-free medium. A typical final concentration is 15 µg/mL for FDA and 1-2 µg/mL for PI.[9] Protect the solution from light.
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in a multi-well plate.
-
Washing: Gently wash the cells twice with warm PBS to remove any residual serum, which can contain esterases that hydrolyze FDA.
-
Staining: Add the FDA/PI staining solution to the cells and incubate for 5-15 minutes at 37°C in the dark.[9][10]
-
Washing: Gently wash the cells twice with PBS to remove excess dyes.
-
Imaging: Immediately image the cells using a fluorescence microscope. Live cells with intact membranes will fluoresce green, while dead or membrane-compromised cells will show red nuclear staining.
Membrane Fluidity Analysis using Fluorescence Recovery After Photobleaching (FRAP) with Fluorescein-DHPE
FRAP is a powerful technique to measure the lateral diffusion of fluorescently labeled molecules in a membrane.
-
Fluorescein-labeled lipid (e.g., Fluorescein-DHPE)
-
Cells cultured on glass-bottom dishes suitable for high-resolution microscopy
-
Confocal laser scanning microscope equipped for FRAP experiments
-
Image analysis software (e.g., ImageJ/Fiji)
A. Sample Preparation:
-
Incorporate the fluorescent lipid into the cell membrane. This can be achieved by incubating the cells with liposomes containing Fluorescein-DHPE or by using a lipid-BSA complex. A typical concentration is 0.25-3 mol% of the total lipid.[13]
-
Incubate the cells under appropriate conditions to allow for the incorporation of the fluorescent lipid into the plasma membrane.
-
Wash the cells to remove any unincorporated fluorescent lipid.
B. FRAP Data Acquisition:
-
Microscope Setup: Turn on the confocal microscope and allow the laser to warm up. Select the appropriate objective (e.g., 40x or 60x oil immersion).
-
Locate Cells: Identify healthy, well-adhered cells with uniform membrane labeling.
-
Define Region of Interest (ROI): Define a small, circular ROI on a flat area of the cell membrane.
-
Pre-bleach Imaging: Acquire a few images (e.g., 5-10 frames) at low laser power to establish the initial fluorescence intensity (F_initial).
-
Photobleaching: Use a high-intensity laser pulse to photobleach the fluorescence within the defined ROI. This should be a brief but intense pulse to minimize phototoxicity.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached fluorophores diffuse into the area. The imaging frequency and duration will depend on the diffusion rate of the probe.
C. Data Analysis:
-
Intensity Measurements: Using image analysis software, measure the mean fluorescence intensity of the bleached ROI, a control region outside the bleached area (to correct for photobleaching during imaging), and a background region over time.
-
Normalization: Normalize the fluorescence recovery data to account for photobleaching during image acquisition and variations in initial intensity. The normalized intensity (F_norm) is often calculated as: F_norm(t) = (F_roi(t) - F_bg(t)) / (F_initial - F_bg(t)) where F_roi(t) is the intensity of the ROI at time t, F_bg(t) is the background intensity, and F_initial is the pre-bleach intensity of the ROI.
-
Curve Fitting: Fit the normalized recovery curve to a diffusion model to extract the mobile fraction (Mf) and the half-time of recovery (t½). The mobile fraction represents the percentage of fluorescent molecules that are free to diffuse, while the half-time of recovery is the time it takes for the fluorescence to recover to half of its final intensity.
-
Diffusion Coefficient Calculation: The diffusion coefficient (D) can be calculated from the half-time of recovery and the radius (r) of the bleached spot using the following simplified equation for two-dimensional diffusion: D = (γ * r²) / (4 * t½) where γ is a correction factor that depends on the bleach depth. For a circular bleach spot, a common approximation is D ≈ 0.224 * (r² / t½).
Conclusion
Lipophilic fluorescein derivatives are indispensable tools for modern cell membrane research. Their favorable photophysical properties, coupled with the ability to be targeted to the lipid bilayer, provide a powerful means to investigate a wide range of membrane characteristics and cellular processes. By selecting the appropriate derivative and experimental technique, researchers can gain valuable insights into the intricate world of cell membranes, paving the way for advancements in our understanding of cell biology and the development of new therapeutic strategies.
References
- 1. FDA [Fluorescein diacetate] *CAS 596-09-8* | AAT Bioquest [aatbio.com]
- 2. Fluorescein diacetate used as cell viability stain 596-09-8 [sigmaaldrich.com]
- 3. 5(6)-カルボキシフルオロセインジアセタート N-スクシンイミジルエステル BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 6. The use of fluorescein-dipalmitoylphosphatidylethanolamine for measuring pH-changes in the internal compartment of phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescein octadecyl ester - CAS-Number 138833-46-2 - Order from Chemodex [chemodex.com]
- 8. Fluorescein octadecyl ester - Immunomart [immunomart.org]
- 9. Fluorescent Lipids: Functional Parts of Fusogenic Liposomes and Tools for Cell Membrane Labeling and Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Simplified equation to extract diffusion coefficients from confocal FRAP data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. researchgate.net [researchgate.net]
- 15. melp.nl [melp.nl]
- 16. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 17. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Fluorescent indicators for imaging membrane potential of organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
5-(Octadecylthiocarbamoylamino)fluorescein: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and stability of 5-(Octadecylthiocarbamoylamino)fluorescein (OAF), a lipophilic fluorescent probe. OAF is designed with a fluorescein core for its fluorescent properties and a long octadecyl tail, enhancing its hydrophobicity. This structure makes it particularly useful for applications involving cellular membranes. This document outlines its solubility characteristics, stability profile, and provides detailed experimental protocols for its use.
Core Properties
| Property | Value | Source |
| CAS Number | 65603-18-1 | [1] |
| Molecular Formula | C39H50N2O5S | [2] |
| Molecular Weight | 658.9 g/mol | [1][2] |
Solubility
Due to its long octadecyl chain, this compound is hydrophobic and thus has low solubility in aqueous solutions. It is, however, soluble in organic solvents.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | A recommended solvent for creating stock solutions. |
| Dimethyl sulfoxide (DMSO) | Soluble | Anhydrous DMSO is recommended for preparing stock solutions to prevent hydrolysis. |
| Other Organic Solvents | Soluble | The molecule's lipophilic nature suggests solubility in other organic solvents like ethanol, though specific data is limited. |
| Water | Insoluble | The hydrophobic octadecyl tail significantly limits solubility in aqueous media. |
Stability
This compound is characterized by its high photostability and chemical stability, which are advantageous for long-term imaging experiments.
| Condition | Stability Profile | Recommendations |
| Storage (Lyophilized Powder) | Stable | Store at -20°C in a dry, dark place. For enhanced stability, consider storage in anhydrous DMSO. |
| Storage (Stock Solution) | Stable for a limited time | Prepare stock solutions in anhydrous DMSO to prevent hydrolysis of the thiocarbamoyl group. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. |
| Storage (Working Solution) | Stable for up to 72 hours | Diluted working solutions can be stored at 4°C for a maximum of 72 hours. |
| Photostability | High | The fluorescein core provides good resistance to photobleaching, allowing for prolonged observation under fluorescence microscopy. |
| Chemical Stability | Generally stable | The thiocarbamoyl group can be susceptible to hydrolysis, especially in aqueous solutions. The compound can also undergo oxidation under strong oxidative conditions and reduction with agents like sodium borohydride.[1] |
Experimental Protocols
Preparation of Stock Solution
Objective: To prepare a concentrated stock solution for long-term storage and subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Live-Cell Membrane Staining
Objective: To label the plasma membrane of live cells for fluorescence microscopy.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
10 mM stock solution of this compound in anhydrous DMSO
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
Protocol:
-
Prepare a working solution of the fluorescent probe by diluting the 10 mM stock solution in cell culture medium to the desired final concentration. The optimal concentration should be determined empirically but can range from 1 to 10 µM.
-
Wash the cultured cells twice with warm PBS to remove any residual medium.
-
Add the working solution to the cells and incubate for 15-30 minutes at 37°C.
-
After incubation, wash the cells two to three times with warm PBS or cell culture medium to remove any unbound probe.
-
The cells are now ready for imaging under a fluorescence microscope with appropriate filter sets for fluorescein (excitation ~495 nm, emission ~515 nm).
Stability Validation using HPLC-UV
Objective: To assess the stability of the compound over time or under specific experimental conditions.
Materials:
-
A solution of this compound at a known concentration
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Protocol:
-
Prepare a mobile phase consisting of an appropriate gradient of acetonitrile and water.
-
Set the UV detector to the maximum absorbance wavelength of the fluorescein molecule (around 490 nm).
-
Inject a freshly prepared solution of the compound to obtain an initial chromatogram and peak area, which will serve as the baseline (T=0).
-
Store the solution under the desired test conditions (e.g., 4°C, room temperature, exposure to light).
-
At specified time points, inject an aliquot of the stored solution onto the HPLC system.
-
Monitor for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of the remaining compound at each time point relative to the initial measurement to determine its stability.
Visualizations
Experimental Workflow for Cell Staining and Imaging
Caption: Workflow for cell staining and imaging.
Logical Relationship of Stability Factors
Caption: Factors influencing compound stability.
References
An In-depth Technical Guide to 5-(Octadecylthiocarbamoylamino)fluorescein for Lipid Raft Visualization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-(Octadecylthiocarbamoylamino)fluorescein, a lipophilic fluorescent probe designed for the visualization and study of lipid rafts in cellular membranes. Lipid rafts are dynamic, ordered microdomains enriched in cholesterol and sphingolipids that play crucial roles in cellular signaling and membrane trafficking. The unique structure of this compound, featuring a fluorescein headgroup and a long octadecyl tail, allows it to preferentially partition into these ordered lipid environments, making it a valuable tool for researchers in cell biology and drug discovery.
Core Properties and Data Presentation
This compound exhibits photophysical properties characteristic of fluorescein derivatives, with the key distinction of being highly lipophilic. This property governs its utility as a membrane probe for lipid rafts.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | N-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-N'-octadecyl-thiourea | PubChem |
| Molecular Formula | C39H50N2O5S | PubChem |
| Molecular Weight | 658.9 g/mol | [1] |
| CAS Number | 65603-18-1 | [1] |
| Solubility | Soluble in DMSO and ethanol | [2] |
| Storage | Store at -20°C, protected from light and moisture | [1] |
Photophysical Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~495 nm | [1] |
| Emission Maximum (λem) | ~515 nm | [1] |
| Quantum Yield (Φ) | High (Expected to be similar to fluorescein, ~0.92 in aqueous basic solution) | [3][4] |
| Photostability | High, allowing for prolonged intracellular observation | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 5-aminofluorescein.
Step 1: Synthesis of 5-Fluorescein Isothiocyanate (FITC)
5-Aminofluorescein is reacted with thiophosgene (CSCl2) or a related reagent in a suitable solvent to yield 5-fluorescein isothiocyanate (FITC).[5] This reaction introduces the reactive isothiocyanate group.
Step 2: Coupling of FITC with Octadecylamine
FITC is then reacted with octadecylamine in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a non-nucleophilic base like triethylamine. The primary amine of octadecylamine nucleophilically attacks the isothiocyanate group of FITC to form a stable thiourea linkage, yielding the final product, this compound.[6] The product can be purified by column chromatography.[1]
Protocol for Staining Lipid Rafts in Live Cells
This protocol provides a general guideline for staining lipid rafts in live mammalian cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (1-5 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA), lipid-free
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Pre-treatment (Optional but Recommended): To minimize non-specific binding, wash the cells once with warm PBS and incubate with a solution of lipid-free BSA (e.g., 1% w/v in PBS) for 15-30 minutes at 37°C.[1]
-
Staining Solution Preparation: Prepare the staining solution by diluting the this compound stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the BSA solution (if used) and add the staining solution to the cells. Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells two to three times with warm PBS or imaging medium to remove unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~495 nm, emission ~515 nm).
Visualization of Signaling Pathways and Workflows
Experimental Workflow for Lipid Raft Staining and Imaging
Caption: Workflow for staining and imaging lipid rafts.
B-Cell Receptor (BCR) Signaling in Lipid Rafts
Caption: BCR signaling pathway initiated in lipid rafts.
T-Cell Receptor (TCR) Signaling Cascade in Lipid Rafts
Caption: TCR signaling initiated within a lipid raft.
IgE Signaling in Mast Cells via Lipid Rafts
Caption: IgE signaling in mast cells via lipid rafts.
Conclusion
This compound is a powerful tool for the visualization and investigation of lipid rafts in living cells. Its lipophilic nature ensures its partitioning into these ordered membrane domains, while its fluorescent properties allow for their direct observation using standard fluorescence microscopy techniques. The protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to incorporate this probe into their studies of lipid raft dynamics and their role in critical cellular processes. As with any fluorescent probe, careful optimization of staining conditions and imaging parameters is essential to obtain reliable and reproducible results.
References
- 1. This compound | 65603-18-1 | Benchchem [benchchem.com]
- 2. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reaction of fluorescein isothiocyanate with thiol and amino groups of sarcoplasmic ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Membrane Dynamics: A Technical Guide to Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The cell membrane, a fluid and dynamic barrier, orchestrates a symphony of cellular processes, from signal transduction to molecular transport. Understanding the intricate choreography of its components is paramount for deciphering cellular function and developing effective therapeutics. Fluorescent probes, with their ability to illuminate specific molecules and report on their local environment, have emerged as indispensable tools for studying the ever-shifting landscape of the cell membrane. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation involved in using fluorescent probes to unravel the complexities of membrane dynamics.
Core Principles of Fluorescent Probes for Membrane Analysis
Fluorescent probes used to study membrane dynamics are broadly categorized based on their target and the information they provide. These molecules are designed to either mimic natural membrane components or to exhibit fluorescence properties that are sensitive to the biophysical characteristics of their surroundings.
-
Lipid Probes: These are often fluorescently labeled analogs of natural lipids (e.g., phospholipids, cholesterol) that incorporate into the membrane and allow for the direct visualization of lipid organization, trafficking, and domain formation (e.g., lipid rafts).
-
Environment-Sensitive Probes: These probes exhibit changes in their fluorescence emission spectra, lifetime, or polarization in response to alterations in the local membrane environment. This class includes probes sensitive to:
-
Membrane Fluidity/Order: Probes like Laurdan and its derivatives report on the packing density of lipids. In more ordered, gel-phase membranes, their emission is blue-shifted, while in more fluid, liquid-disordered phases, their emission is red-shifted.
-
Membrane Potential: Potentiometric dyes, such as the fast-response styryl dyes (e.g., di-8-ANEPPS) and slow-response carbocyanine dyes, change their fluorescence intensity or emission wavelength in response to changes in the transmembrane electrical potential.
-
Polarity: Probes like Nile Red are sensitive to the polarity of their environment, providing insights into the hydration level of the lipid bilayer.
-
Quantitative Analysis of Membrane Dynamics
Fluorescence microscopy techniques enable the quantification of various parameters related to membrane dynamics. The data below, summarized from multiple studies, provides typical ranges for key measurements.
Table 1: Diffusion Coefficients of Membrane Components
The lateral mobility of lipids and proteins within the membrane is a critical aspect of its dynamic nature. Techniques like Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Correlation Spectroscopy (FCS) are commonly employed to measure diffusion coefficients (D).
| Component | Measurement Technique | Model System | Typical Diffusion Coefficient (μm²/s) | References |
| Lipids | ||||
| Phospholipids (e.g., TRITC-DHPE) | FRAP, SPT | Polymer-tethered lipid bilayer | 1 - 5 | [1][2] |
| DiD | FCS, SPT | Mitochondria-like supported lipid bilayer | 2 - 3 | [3] |
| Various lipids | Molecular Dynamics Simulations | Plasma membrane model | ~2 - 4 | [4] |
| Proteins | ||||
| Integral Membrane Proteins | FRAP | Spherocytic mouse erythrocytes | 2.5 x 10⁻³ | [2] |
| Plasma Membrane Proteins | Various | Generic | ≈ 0.1 | [5] |
| mVenus fusion proteins | FRAP | Bacillus subtilis | 0.5 - 0.6 (freely diffusive) | [6] |
| KcsA (potassium channel) | 2-focus FCS | Black Lipid Membrane (BLM) | 9.1 - 9.3 | [7] |
Table 2: Laurdan General Polarization (GP) Values in Different Membrane Phases
Laurdan's emission spectrum is sensitive to the phase of the lipid bilayer. This is quantified by the General Polarization (GP) index, calculated as GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀), where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively. Higher GP values indicate a more ordered (gel-like) membrane, while lower values correspond to a more fluid (liquid-crystalline) state.
| Membrane Phase | Typical Laurdan GP Value | References |
| Liquid-ordered (Lo) / Gel | +0.34 to +0.6 | [8][9] |
| Liquid-disordered (Ld) / Fluid | -0.3 to +0.19 | [8][9][10] |
Key Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for three key techniques used to study membrane dynamics.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the lateral mobility of fluorescently labeled molecules in a membrane.
Principle: A specific region of interest (ROI) in a fluorescently labeled membrane is irreversibly photobleached using a high-intensity laser. The subsequent recovery of fluorescence in the bleached area is monitored over time as unbleached molecules diffuse into the ROI. The rate of recovery is directly related to the diffusion coefficient of the labeled molecule.
Methodology:
-
Cell Culture and Labeling:
-
Plate cells on a glass-bottom dish suitable for microscopy.
-
Transfect cells with a plasmid encoding a fluorescently tagged membrane protein (e.g., GFP-fusion protein) or label the membrane with a fluorescent lipid analog.
-
Incubate under appropriate conditions to allow for expression or labeling.
-
-
Microscope Setup:
-
Use a confocal laser scanning microscope equipped with a high-numerical-aperture objective.
-
Pre-warm the microscope stage to 37°C for live-cell imaging.
-
-
Image Acquisition:
-
Pre-bleach: Acquire a few images of the ROI at low laser power to establish the initial fluorescence intensity.
-
Bleach: Irradiate the ROI with a high-intensity laser pulse to photobleach the fluorophores.
-
Post-bleach: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the fluorescence recovery.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region, and a background region in each image of the time series.
-
Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during image acquisition.
-
Fit the normalized recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (the percentage of molecules that are free to move).[11][12]
-
Experimental Workflow for FRAP:
FRAP experimental workflow from sample preparation to data analysis.
Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy is a powerful technique for studying molecular interactions, such as protein dimerization, with nanometer-scale resolution.
Principle: FRET is a non-radiative energy transfer process that occurs between two fluorophores, a "donor" and an "acceptor," when they are in close proximity (typically 1-10 nm). If the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor, and the two are properly oriented, excitation of the donor can lead to the emission of light from the acceptor. The efficiency of FRET is inversely proportional to the sixth power of the distance between the fluorophores.
Methodology:
-
Probe Selection and Labeling:
-
Select a suitable donor-acceptor pair of fluorophores (e.g., CFP and YFP, or Alexa Fluor dyes).
-
Label the two molecules of interest with the donor and acceptor fluorophores, respectively. This is often achieved by creating fusion proteins.
-
-
Microscope Setup:
-
Use a fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores.
-
For quantitative measurements, a system capable of acceptor photobleaching or fluorescence lifetime imaging (FLIM) is recommended.
-
-
FRET Measurement (Sensitized Emission Method):
-
Acquire three images:
-
Donor Image: Excite at the donor's excitation wavelength and detect at the donor's emission wavelength.
-
Acceptor Image: Excite at the acceptor's excitation wavelength and detect at the acceptor's emission wavelength.
-
FRET Image: Excite at the donor's excitation wavelength and detect at the acceptor's emission wavelength.
-
-
Correct for spectral bleed-through (the detection of donor emission in the acceptor channel and direct excitation of the acceptor by the donor excitation light).
-
-
Data Analysis:
Logical Relationship in FRET:
Logical diagram illustrating the conditions for FRET to occur.
Fluorescence Correlation Spectroscopy (FCS)
FCS is a highly sensitive technique that analyzes fluorescence fluctuations in a very small, fixed observation volume (typically femtoliters) to determine the concentration and diffusion dynamics of fluorescent molecules.
Principle: As fluorescently labeled molecules diffuse in and out of the confocal observation volume, they cause fluctuations in the detected fluorescence signal. By autocorrelating this signal, one can determine the average transit time of the molecules through the volume. This transit time is related to the diffusion coefficient.
Methodology:
-
Sample Preparation:
-
Label the molecule of interest with a bright and photostable fluorophore. The concentration should be in the nanomolar to low micromolar range to ensure that only a few molecules are in the observation volume at any given time.
-
-
Instrument Calibration:
-
Calibrate the size and shape of the confocal volume using a fluorescent dye with a known diffusion coefficient (e.g., Rhodamine 6G).
-
-
FCS Measurement:
-
Position the laser focus within the membrane of a live cell or on a model membrane.
-
Record the fluorescence intensity fluctuations over a period of time (typically seconds to minutes).
-
-
Data Analysis:
-
Calculate the autocorrelation function (ACF) of the fluorescence intensity fluctuations.
-
Fit the ACF with an appropriate diffusion model (e.g., 2D diffusion for membranes) to extract the diffusion time (τD).
-
Calculate the diffusion coefficient (D) from the diffusion time and the calibrated size of the observation volume.
-
FCS Experimental Workflow:
Workflow for an FCS experiment to determine diffusion coefficients.
Visualizing Signaling Pathways Involving Membrane Dynamics
Membrane dynamics, particularly the formation of lipid rafts, play a crucial role in regulating cellular signaling. These specialized microdomains act as platforms to concentrate or exclude signaling molecules, thereby modulating the efficiency and specificity of signal transduction.
T-Cell Receptor (TCR) Signaling
Upon antigen recognition, TCRs cluster within lipid rafts, initiating a signaling cascade that leads to T-cell activation.
TCR signaling pathway initiated by antigen presentation and receptor clustering in lipid rafts.
Epidermal Growth Factor Receptor (EGFR) Signaling
Ligand binding to EGFR induces receptor dimerization and recruitment to specific membrane domains, initiating downstream signaling cascades that regulate cell proliferation and survival.
EGFR signaling initiated by ligand binding and receptor dimerization at the plasma membrane.
G-Protein Coupled Receptor (GPCR) Signaling in Lipid Rafts
Many GPCRs and their downstream effectors are localized to lipid rafts, which facilitates efficient signal transduction.
GPCR signaling cascade occurring within a lipid raft microdomain.
Conclusion
Fluorescent probes, in conjunction with advanced microscopy techniques, provide an unparalleled window into the dynamic world of the cell membrane. By carefully selecting probes and experimental methodologies, researchers can obtain quantitative data on the mobility, interactions, and local environment of membrane components. This knowledge is not only fundamental to our understanding of cellular physiology but also critical for the development of novel therapeutic strategies that target membrane-associated processes. The continued development of novel fluorescent probes and imaging technologies promises to further illuminate the intricate and vital functions of the cell membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Lipid Diffusion in Supported Lipid Bilayers: A Comparison between Line-Scanning Fluorescence Correlation Spectroscopy and Single-Particle Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diffusion coefficient of plasma membrane prot - Generic - BNID 114189 [bionumbers.hms.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Quantifying the Diffusion of Membrane Proteins and Peptides in Black Lipid Membranes with 2-Focus Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Data on Laurdan spectroscopic analyses to compare membrane fluidity between susceptible and multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid rafts in T cell receptor signalling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Cell Staining with 5-(Octadecylthiocarbamoylamino)fluorescein
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Octadecylthiocarbamoylamino)fluorescein is a lipophilic fluorescent dye designed for the staining and visualization of cellular membranes. This compound consists of two key functional domains: a fluorescein core, which provides a strong green fluorescent signal, and a long C18 octadecyl hydrocarbon chain.[1] This hydrophobic tail allows the molecule to readily insert into and anchor within the lipid bilayers of cell membranes.[1] This property makes it an excellent tool for outlining cell morphology, studying membrane dynamics, and tracking cells in fluorescence microscopy applications.[1] The dye is particularly useful for live-cell imaging due to its efficient cell membrane penetration and high photostability.[1]
Principle of Staining
The staining mechanism is based on the amphiphilic nature of the molecule. The long, nonpolar octadecyl tail has a high affinity for the hydrophobic interior of the cell membrane, effectively anchoring the dye. The polar, hydrophilic fluorescein head remains oriented towards the aqueous environment, where it can be excited by an appropriate light source to emit a bright green fluorescence. This specific localization to lipid structures allows for high-contrast imaging of the plasma membrane and other intracellular lipid-rich organelles.
Quantitative Data and Chemical Properties
The key properties of this compound and the related, more commonly documented, 5-(Octadecanoylamino)fluorescein are summarized below. The spectral properties are largely dictated by the fluorescein core.
| Property | Value | Reference |
| IUPAC Name | 1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-octadecylthiourea | [1][2] |
| Molecular Formula | C₃₉H₅₀N₂O₅S | [2] |
| Molecular Weight | 658.9 g/mol | [2] |
| Excitation Maximum (λex) | ~495 nm | [3] |
| Emission Maximum (λem) | ~515 nm | [3] |
| Appearance | Dark Orange/Red Powder | [3][4] |
| Solubility | Soluble in DMSO and Ethanol | [4] |
| Storage Temperature | -20°C or 2-8°C (protect from light) | [1] |
Experimental Protocol: Live Cell Membrane Staining
This protocol provides a general guideline for staining live mammalian cells. Optimal conditions, particularly dye concentration and incubation time, may vary depending on the cell type and experimental goals and should be determined empirically.
Required Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM), serum-free is recommended for staining
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with a suitable filter set for FITC/GFP (Excitation/Emission: ~495/515 nm)
Reagent Preparation
-
1 mg/mL Stock Solution:
-
Carefully weigh out 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of anhydrous DMSO to create a 1 mg/mL stock solution.
-
Vortex briefly until fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Working Staining Solution (1-10 µM):
-
Immediately before use, dilute the 1 mg/mL stock solution into a warm (37°C) buffer or serum-free cell culture medium.
-
A recommended starting concentration is 5 µM. To prepare a 5 µM solution:
-
First, create an intermediate dilution of the stock solution in buffer.
-
Then, dilute further to the final concentration in the required volume of buffer or serum-free medium.
-
-
Vortex the working solution gently before adding it to the cells.
-
Staining Procedure
-
Cell Preparation: Grow cells on glass-bottom dishes or coverslips to approximately 70-80% confluency.
-
Wash: Carefully aspirate the cell culture medium and gently wash the cells twice with warm PBS.
-
Staining: Add the freshly prepared working staining solution to the cells, ensuring the entire surface of the coverslip is covered.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.
-
Wash: Aspirate the staining solution and wash the cells two to three times with warm PBS to remove any unbound dye and reduce background fluorescence.
-
Imaging: After the final wash, add fresh warm PBS or imaging buffer to the cells. Proceed with imaging immediately on a fluorescence microscope.
Fluorescence Microscopy
-
Microscope: Use an epifluorescence or confocal microscope.
-
Filter Set: A standard FITC or GFP filter set is appropriate.
-
Excitation: ~495 nm
-
Emission: ~515 nm
-
Expected Result: Successfully stained cells will exhibit bright green fluorescence localized primarily at the plasma membrane.
Experimental Workflow
Caption: Workflow for staining live cells with this compound.
Signaling Pathway Visualization
This dye does not directly participate in a signaling pathway but rather acts as a structural probe for the cell membrane where signaling complexes assemble. The diagram below illustrates its logical relationship with the cell membrane.
Caption: Logical diagram of the dye's interaction with the cell membrane's lipid bilayer.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Weak Signal | Dye concentration is too low. | Increase the concentration of the working solution (e.g., to 10 µM). |
| Incubation time is too short. | Increase incubation time (e.g., to 45 minutes). | |
| Improper filter set on the microscope. | Ensure the use of a FITC/GFP filter set. | |
| High Background | Insufficient washing. | Increase the number and duration of wash steps after staining. |
| Dye concentration is too high. | Decrease the concentration of the working solution (e.g., to 1 µM). | |
| Dye has precipitated in the buffer. | Ensure the stock solution is fully dissolved and vortex the working solution before use. Prepare fresh. | |
| Cell Toxicity/Death | Dye concentration is too high. | Reduce the dye concentration and/or incubation time. |
| Prolonged exposure to DMSO. | Ensure the final concentration of DMSO in the working solution is low (<0.5%). | |
| Phototoxicity from imaging. | Reduce laser power and/or exposure time during microscopy. |
References
Application Notes and Protocols for 5-(Octadecylthiocarbamoylamino)fluorescein in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Octadecylthiocarbamoylamino)fluorescein (OAF) is a lipophilic derivative of the widely used fluorescent dye, fluorescein. Its unique structure, featuring a long octadecyl carbon chain, imparts a strong affinity for lipidic environments, making it an invaluable tool in drug delivery research. OAF is primarily utilized as a fluorescent probe for the non-covalent labeling and tracking of liposomes, lipid nanoparticles, polymeric micelles, and other hydrophobic drug delivery systems. Its integration into these carriers allows for the visualization and quantification of their distribution in vitro and in vivo, providing critical insights into their pharmacokinetics and cellular uptake mechanisms.
These application notes provide an overview of the use of OAF in drug delivery research, including detailed protocols for labeling, characterization, and imaging of OAF-incorporated nanocarriers.
Physicochemical Properties and Spectral Data
The lipophilic nature of OAF governs its utility in labeling the hydrophobic compartments of drug delivery systems. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₅₁N₃O₅S | N/A |
| Molecular Weight | 685.9 g/mol | N/A |
| Excitation Maximum (λex) | ~497 nm (in ethanol) | [1] |
| Emission Maximum (λem) | ~520 nm (in ethanol) | [1] |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Poorly soluble in water. | N/A |
Applications in Drug Delivery Research
The primary application of OAF in drug delivery is as a fluorescent tracer for lipophilic nanocarriers. This enables researchers to:
-
Track Nanoparticle Biodistribution: By incorporating OAF into drug delivery systems, their accumulation in various organs and tissues can be monitored in vivo using fluorescence imaging techniques.
-
Investigate Cellular Uptake: The internalization of OAF-labeled nanoparticles into cells can be visualized and quantified using fluorescence microscopy and flow cytometry.
-
Assess Formulation Stability: The retention of OAF within the nanoparticle can serve as an indicator of the formulation's stability in biological media. Leakage of the dye can suggest premature drug release.
Experimental Protocols
Protocol 1: Incorporation of OAF into Lipid Nanoparticles (LNPs)
This protocol describes a common method for incorporating the lipophilic dye OAF into the lipid core of nanoparticles using a solvent evaporation technique.
Materials:
-
This compound (OAF)
-
Lipid mixture (e.g., DSPC, cholesterol, DSPE-PEG)
-
Drug to be encapsulated (optional)
-
Chloroform or other suitable organic solvent
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Probe sonicator or high-pressure homogenizer
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Spectrofluorometer
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the lipid mixture, the drug (if applicable), and OAF in chloroform. A typical starting concentration for OAF is 0.1-1.0 mol% of the total lipid.
-
-
Film Formation:
-
In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To form small unilamellar vesicles (SUVs) or nanoparticles, sonicate the MLV suspension using a probe sonicator or pass it through a high-pressure homogenizer.
-
-
Purification:
-
Remove the unencapsulated OAF and drug by dialyzing the nanoparticle suspension against fresh buffer for 24-48 hours, with several buffer changes.
-
Quantification of OAF Incorporation:
-
Disrupt a known amount of the purified LNP suspension using a detergent (e.g., 1% Triton X-100).
-
Measure the fluorescence intensity of the disrupted sample using a spectrofluorometer (λex ≈ 497 nm, λem ≈ 520 nm).
-
Create a standard curve of known OAF concentrations in the same detergent-containing buffer.
-
Calculate the concentration of OAF in the LNPs by comparing the sample's fluorescence to the standard curve.
-
The labeling efficiency can be calculated as: (Amount of OAF in LNPs / Initial amount of OAF) x 100%
Protocol 2: In Vitro Cellular Uptake of OAF-Labeled Nanoparticles
This protocol outlines the steps for visualizing the uptake of OAF-labeled nanoparticles by cells using fluorescence microscopy.
Materials:
-
OAF-labeled nanoparticles
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS) for fixing
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
-
Cell Seeding:
-
Seed the cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
-
Incubation with Nanoparticles:
-
Remove the culture medium and replace it with fresh medium containing the OAF-labeled nanoparticles at the desired concentration. Incubate for a specific time period (e.g., 1, 4, or 24 hours).
-
-
Washing:
-
Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI or Hoechst stain for 5-10 minutes to stain the nuclei.
-
-
Washing:
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. The green fluorescence from OAF will indicate the location of the nanoparticles within the cells.
-
Protocol 3: In Vivo Imaging of OAF-Labeled Nanoparticles
This protocol provides a general guideline for the in vivo imaging of OAF-labeled nanoparticles in a small animal model, such as a mouse.
Materials:
-
OAF-labeled nanoparticles
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo imaging system (IVIS) or similar fluorescence imaging equipment
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane.
-
-
Baseline Imaging:
-
Acquire a baseline fluorescence image of the animal before injecting the nanoparticles to determine the level of autofluorescence.
-
-
Injection:
-
Administer the OAF-labeled nanoparticles to the animal via the desired route (e.g., intravenous injection).
-
-
Time-Lapse Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to track the biodistribution of the nanoparticles. The animal should be anesthetized for each imaging session.
-
-
Ex Vivo Imaging:
-
At the end of the experiment, euthanize the animal and excise the major organs (e.g., liver, spleen, kidneys, tumor).
-
Image the excised organs to quantify the nanoparticle accumulation in each tissue.
-
Data Presentation
The following tables are examples of how to structure quantitative data obtained from experiments using OAF-labeled nanoparticles.
Table 1: Physicochemical Characterization of OAF-Labeled Nanoparticles
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | OAF Loading (%) | Encapsulation Efficiency (%) |
| LNP-OAF-1 | 120 ± 5 | 0.15 ± 0.02 | -15 ± 2 | 0.5 | 95 ± 3 |
| LNP-OAF-2 | 150 ± 8 | 0.20 ± 0.03 | -12 ± 3 | 1.0 | 92 ± 4 |
Table 2: In Vitro Cellular Uptake of OAF-Labeled Nanoparticles in HeLa Cells
| Formulation | Incubation Time (h) | Mean Fluorescence Intensity (a.u.) | Percentage of Positive Cells (%) |
| LNP-OAF-1 | 1 | 500 ± 50 | 60 ± 5 |
| 4 | 1200 ± 100 | 85 ± 7 | |
| LNP-OAF-2 | 1 | 450 ± 40 | 55 ± 6 |
| 4 | 1100 ± 90 | 80 ± 8 |
Table 3: Biodistribution of OAF-Labeled Nanoparticles in Tumor-Bearing Mice (24h post-injection)
| Organ | LNP-OAF-1 (% Injected Dose / g tissue) | LNP-OAF-2 (% Injected Dose / g tissue) |
| Liver | 25 ± 4 | 28 ± 5 |
| Spleen | 15 ± 3 | 18 ± 4 |
| Kidneys | 5 ± 1 | 6 ± 1 |
| Lungs | 3 ± 0.5 | 4 ± 0.7 |
| Tumor | 10 ± 2 | 8 ± 1.5 |
Visualizations
References
Application Notes and Protocols: Preparation of 5-(Octadecylthiocarbamoylamino)fluorescein Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Octadecylthiocarbamoylamino)fluorescein is a lipophilic derivative of the widely used fluorescent dye, fluorescein.[1] Its long octadecyl chain enhances its hydrophobicity, making it an excellent probe for studying cellular membranes, lipid dynamics, and other non-covalent membrane interactions.[1] This document provides a detailed protocol for the preparation of a stock solution of this compound, ensuring optimal performance and reproducibility in your experiments.
Chemical Properties
A thorough understanding of the chemical properties of this compound is crucial for its proper handling and use.
| Property | Value | Reference |
| Molecular Formula | C39H50N2O5S | [2] |
| Molecular Weight | 658.9 g/mol | [1][2] |
| CAS Number | 65603-18-1 | [1][2] |
| Appearance | Orange powder | |
| Solubility | Soluble in DMSO or ethanol | [3] |
| Fluorescence | Strong green fluorescence | [1] |
| Storage | Store at -20°C, protected from light and moisture | [1][4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated micropipettes
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.59 mg of the powder.
-
Calculation:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 658.9 g/mol * 1000 mg/g = 6.59 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Vortex to Dissolve: Cap the vial tightly and vortex the solution at high speed for 5 minutes, or until the powder is completely dissolved.[5] Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[4] When stored properly, the stock solution should be stable for several months.
Safety Precautions
-
Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Experimental Workflow
Caption: Workflow for the preparation of a this compound stock solution.
References
- 1. This compound | 65603-18-1 | Benchchem [benchchem.com]
- 2. This compound | C39H50N2O5S | CID 3035557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(Octadecanoylamino)fluorescein - CAS-Number 110698-53-8 - Order from Chemodex [chemodex.com]
- 4. researchgate.net [researchgate.net]
- 5. allencell.org [allencell.org]
Application Notes and Protocols for 5-(Octadecylthiocarbamoylamino)fluorescein (OTAF) in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Octadecylthiocarbamoylamino)fluorescein (OTAF) is a lipophilic fluorescent dye designed for the stable labeling of cell membranes. Its long octadecyl tail facilitates its insertion into the lipid bilayer, while the fluorescein moiety provides a strong green fluorescent signal. This makes it an invaluable tool for visualizing cell morphology, tracking cell movement in vitro and in vivo, and studying membrane dynamics. These application notes provide detailed protocols for utilizing OTAF in fluorescence microscopy.
Physicochemical and Spectroscopic Properties
Proper handling and storage of OTAF are crucial for its performance. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₅₁N₃O₅S | [1] |
| Molecular Weight | 689.9 g/mol | [1] |
| Excitation Maximum (Ex) | ~495 nm | [1] |
| Emission Maximum (Em) | ~515 nm | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C, protected from light | [1] |
Experimental Protocols
The optimal concentration of OTAF can vary depending on the cell type and experimental conditions. Therefore, it is recommended to perform a concentration titration to determine the ideal staining concentration for your specific application.
Protocol 1: Live Cell Membrane Staining
This protocol is designed for labeling the plasma membrane of living cells.
Materials:
-
This compound (OTAF)
-
Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium or appropriate buffer (e.g., HBSS with Ca²⁺/Mg²⁺)
-
Adherent or suspension cells
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of OTAF in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Staining Procedure for Adherent Cells:
-
Culture adherent cells on coverslips or in imaging-compatible dishes to the desired confluency.
-
Prepare a fresh staining solution by diluting the OTAF stock solution in pre-warmed live-cell imaging medium to a final concentration range of 1-10 µM. It is crucial to optimize this concentration for each cell type.
-
Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Add the OTAF staining solution to the cells and incubate for 10-30 minutes at 37°C in a CO₂ incubator. Incubation time may require optimization.
-
Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove excess dye.
-
The cells are now ready for imaging under a fluorescence microscope equipped with standard FITC/GFP filter sets.
Staining Procedure for Suspension Cells:
-
Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in pre-warmed live-cell imaging medium.
-
Add the OTAF stock solution to the cell suspension to achieve a final concentration in the range of 1-10 µM.
-
Incubate for 10-30 minutes at 37°C, with occasional gentle mixing.
-
Centrifuge the cells to pellet them and remove the supernatant containing excess dye.
-
Wash the cells by resuspending them in fresh, pre-warmed imaging medium and centrifuging again. Repeat the wash step twice.
-
Resuspend the final cell pellet in the desired volume of imaging medium for analysis.
Optimization of Staining Concentration:
To determine the optimal OTAF concentration, a titration is recommended. The following table provides a suggested range for initial experiments.
| Parameter | Suggested Range | Notes |
| Starting OTAF Concentration | 1 - 10 µM | Higher concentrations may lead to cytotoxicity or non-specific staining. |
| Incubation Time | 10 - 30 minutes | Longer incubation times may not necessarily improve staining and could increase background. |
| Cell Density | Varies by cell type | Final staining intensity is dependent on both dye and cell concentration.[2] |
General Workflow for Live Cell Staining with OTAF
Caption: Workflow for staining live cells with OTAF.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Dye concentration is too low. | Increase the OTAF concentration in a stepwise manner (e.g., 2 µM, 5 µM, 10 µM). |
| Imaging settings are not optimal. | Ensure the use of a standard FITC/GFP filter set and appropriate exposure times. | |
| High background | Incomplete removal of excess dye. | Increase the number and duration of washing steps after incubation. |
| Dye concentration is too high. | Reduce the OTAF concentration. | |
| Cell death/toxicity | OTAF concentration is too high. | Lower the OTAF concentration and/or reduce the incubation time. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the staining solution is below 0.5%. |
Signaling Pathways and Applications
OTAF is a general membrane stain and does not target a specific signaling pathway. Its utility lies in its ability to delineate cell boundaries and track cell populations.
Applications:
-
Cell Morphology and Co-localization Studies: Visualize the plasma membrane in conjunction with fluorescently labeled intracellular proteins or organelles.
-
Cell Tracking: Monitor the movement and interaction of cells in co-culture experiments or in vivo models.
-
Membrane Integrity Assays: Can be used as a counterstain with viability dyes that are excluded from live cells.
Conceptual Workflow for a Co-localization Study
Caption: Co-localization experimental design using OTAF.
References
Application Notes and Protocols for Studying Membrane Fluidity with 5-(Octadecylthiocarbamoylamino)fluorescein
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Octadecylthiocarbamoylamino)fluorescein (OTCF) is a lipophilic fluorescent probe designed for the investigation of membrane dynamics. Its structure comprises a hydrophilic fluorescein headgroup and a long hydrophobic octadecyl tail, rendering it an ideal tool for partitioning into lipid bilayers. This amphiphilic nature allows OTCF to align within the membrane, where its fluorescent properties are sensitive to the local microenvironment. Changes in membrane fluidity, which is a measure of the viscosity of the lipid bilayer, alter the rotational and lateral mobility of the probe. These changes can be quantitatively assessed using fluorescence-based techniques, providing valuable insights into the physical state of cellular and artificial membranes.
The study of membrane fluidity is critical in various research and development areas. In fundamental cell biology, it sheds light on cellular processes such as signal transduction, membrane trafficking, and cell-cell interactions. For drug development professionals, understanding how a drug candidate interacts with and modifies the fluidity of cell membranes is crucial for predicting its efficacy, mechanism of action, and potential cytotoxic effects.
These application notes provide a comprehensive overview of the use of OTCF for membrane fluidity studies, including detailed protocols for fluorescence anisotropy and Fluorescence Recovery After Photobleaching (FRAP).
Principle of Action
The core principle behind using OTCF to study membrane fluidity lies in its behavior as a molecular rotor. The octadecyl chain anchors the probe within the hydrophobic core of the lipid bilayer, while the fluorescein moiety acts as the reporting group. The fluidity of the membrane directly influences the rotational and lateral diffusion rates of the embedded OTCF molecules.
-
In a highly fluid (less viscous) membrane , the probe exhibits greater freedom of movement, resulting in faster rotational and lateral diffusion.
-
In a more rigid or ordered (more viscous) membrane , the probe's movement is constrained, leading to slower rotational and lateral diffusion.
These differences in mobility can be quantified using techniques such as fluorescence anisotropy and FRAP. A structurally similar compound, 5-(Octadecanoylamino)fluorescein, is noted as an amphiphilic fluorescent probe useful for monitoring membrane lipid behavior, with excitation and emission maxima around 490 nm and 520 nm, respectively[1]. OTCF is expected to have similar spectral properties.
Applications
-
Characterization of model membrane systems: Studying the effects of lipid composition, cholesterol content, and temperature on the fluidity of liposomes and other artificial bilayers.
-
Cellular membrane analysis: Assessing the membrane fluidity of living cells and isolated plasma membranes to understand physiological and pathological states.
-
Drug-membrane interactions: Investigating how pharmaceutical compounds alter membrane fluidity, which can be indicative of their mechanism of action or off-target effects.
-
High-throughput screening: Screening compound libraries for their effects on membrane properties.
Experimental Protocols
I. Measurement of Membrane Fluidity using Steady-State Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorophore. When OTCF is excited with polarized light, the polarization of the emitted light will be dependent on the extent of its rotational diffusion during the fluorescence lifetime. In a more viscous membrane, the probe rotates less, and the emitted light remains highly polarized. Conversely, in a more fluid membrane, the probe rotates more freely, leading to depolarization of the emitted light.
Materials:
-
This compound (OTCF)
-
Liposomes or cells of interest
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Fluorometer equipped with polarizers for both excitation and emission channels
Protocol for Labeling Liposomes:
-
Prepare a stock solution of OTCF (e.g., 1 mM in ethanol or DMSO).
-
Add the OTCF stock solution to a suspension of pre-formed liposomes to achieve a final probe-to-lipid molar ratio of 1:200 to 1:500.
-
Incubate the mixture for 30-60 minutes at a temperature above the phase transition temperature of the lipids to ensure efficient incorporation of the probe.
-
(Optional) Remove unincorporated probe by gel filtration or dialysis.
Protocol for Labeling Live Cells:
-
Prepare a fresh working solution of OTCF (e.g., 1-5 µM) in a suitable cell culture medium or buffer (e.g., PBS). The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid cell damage.
-
Wash the cells (adherent or suspension) twice with PBS.
-
Incubate the cells with the OTCF working solution for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend or cover the cells in fresh buffer for measurement.
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength of the fluorometer to ~490 nm and the emission wavelength to ~520 nm.
-
Place the sample (labeled liposomes or cells) in a cuvette in the fluorometer's sample holder.
-
Measure the fluorescence intensities with the excitation polarizer set to vertical (0°) and the emission polarizer set to vertical (I_VV) and horizontal (I_VH).
-
Measure the corresponding intensities with the excitation polarizer set to horizontal (90°) and the emission polarizer set to vertical (I_HV) and horizontal (I_HH) to determine the G-factor (G = I_HV / I_HH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
Data Interpretation:
A higher anisotropy value indicates lower rotational mobility and thus, a more ordered or less fluid membrane. A lower anisotropy value suggests higher rotational mobility and a more fluid membrane.
II. Measurement of Lateral Diffusion using Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy-based technique used to measure the lateral mobility of fluorescently labeled molecules within a membrane. A high-intensity laser beam is used to irreversibly photobleach the fluorophores in a small, defined region of the membrane. The subsequent recovery of fluorescence in this region, due to the diffusion of surrounding unbleached probes into the bleached area, is monitored over time. The rate of this recovery is directly related to the diffusion coefficient of the fluorescent probe.
Materials:
-
Cells or giant unilamellar vesicles (GUVs) labeled with OTCF
-
Confocal laser scanning microscope (CLSM) equipped for FRAP experiments
Protocol:
-
Sample Preparation:
-
For live cells, seed them on a glass-bottom dish or chamber slide. Label the cells with OTCF as described in the fluorescence anisotropy protocol.
-
For GUVs, prepare them with incorporated OTCF and immobilize them on a coverslip.
-
-
Microscope Setup:
-
Mount the sample on the microscope stage.
-
Locate a suitable region of the membrane for analysis.
-
Set the imaging parameters (e.g., laser power, detector gain, pinhole size) to obtain a good signal-to-noise ratio while minimizing photobleaching during pre- and post-bleach imaging.
-
-
FRAP Experiment:
-
Pre-bleach: Acquire a few images (e.g., 5-10 frames) of the selected region at low laser power to establish the initial fluorescence intensity.
-
Bleaching: Use a high-intensity laser pulse to photobleach a defined region of interest (ROI) (e.g., a circular spot of 1-5 µm in diameter).
-
Post-bleach: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power as the pre-bleach step to monitor the fluorescence recovery in the bleached ROI.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the bleached ROI for each image in the time series.
-
Correct for photobleaching during image acquisition by monitoring the fluorescence intensity in a non-bleached region.
-
Normalize the recovery data.
-
Fit the normalized recovery curve to a diffusion model to extract the mobile fraction (the percentage of probes that are free to move) and the diffusion coefficient (D). A simplified equation for calculating D from the half-time of recovery (t_½) and the effective bleach radius (ω) is: D = 0.224 * (ω² / t_½).
-
Data Interpretation:
A faster fluorescence recovery and a higher diffusion coefficient indicate greater lateral mobility and a more fluid membrane. A slower recovery and lower diffusion coefficient suggest a less fluid membrane. The mobile fraction provides information on the proportion of the probe that is free to diffuse within the membrane.
Data Presentation
Quantitative data from membrane fluidity studies should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Representative Fluorescence Anisotropy Values for a Lipophilic Probe in Model Membranes
| Lipid Composition | Temperature (°C) | Fluorescence Anisotropy (r) | Inferred Membrane State |
| DPPC | 25 | 0.35 ± 0.02 | Gel Phase (Low Fluidity) |
| DPPC | 50 | 0.15 ± 0.01 | Liquid Crystalline (High Fluidity) |
| DPPC:Cholesterol (1:1) | 50 | 0.28 ± 0.02 | Liquid Ordered (Intermediate Fluidity) |
| POPC | 25 | 0.12 ± 0.01 | Liquid Crystalline (High Fluidity) |
Note: These are illustrative values. Actual values will depend on the specific probe and experimental conditions.
Table 2: Representative Diffusion Coefficients from FRAP Measurements of Lipid Probes
| Membrane System | Probe | Temperature (°C) | Diffusion Coefficient (D) (µm²/s) | Mobile Fraction (%) |
| Supported DOPC Bilayer | DOPE-Rho | 25 | 1.9 ± 0.3 | >95 |
| Giant Unilamellar Vesicles (GUVs) | DOPE-Rho | 25 | 3.7 ± 0.5 | >95 |
| Live Cell Plasma Membrane | Fluorescent Lipid Analog | 37 | 0.5 - 2.0 | 80 - 95 |
| Live Cell Plasma Membrane (Cholesterol Depleted) | Fluorescent Lipid Analog | 37 | 2.5 - 4.0 | >95 |
Note: These are representative values from the literature for different lipid probes and systems to illustrate typical data ranges[2].
Visualizations
Caption: Workflow for membrane fluidity analysis using OTCF.
Caption: Principle of OTCF in membrane fluidity measurements.
References
Application Notes and Protocols for Tracking Lipid Movement with 5-(Octadecylthiocarbamoylamino)fluorescein (OTCF)
Note: Specific experimental data and detailed protocols for 5-(Octadecylthiocarbamoylamino)fluorescein (OTCF) are limited in publicly available scientific literature. The following application notes and protocols are based on the general principles of using amphiphilic fluorescent lipid probes for tracking lipid movement. The methodologies are adapted from similar long-chain fluorescein derivatives, such as 5-(Octadecanoylamino)fluorescein, which are expected to have comparable properties and applications.
Application Notes
Introduction
This compound (OTCF) is a fluorescent lipid probe designed for the visualization and tracking of lipid dynamics within cellular membranes.[1] This molecule consists of a hydrophilic fluorescein headgroup, which provides the fluorescent signal, and a long hydrophobic octadecyl tail that anchors the probe within the lipid bilayer of cellular membranes.[1][2] This amphiphilic nature allows OTCF to readily insert into the plasma membrane and subsequently be trafficked to other internal membranes, making it a valuable tool for studying lipid transport, membrane organization, and the dynamics of lipid-rich structures.[3]
Principle of Action
The mechanism of action for OTCF relies on its structural similarity to endogenous lipids. The octadecyl tail mimics the acyl chains of membrane lipids, facilitating its incorporation into the hydrophobic core of the lipid bilayer.[2] The fluorescein moiety remains at the membrane-cytosol interface, allowing for detection using fluorescence microscopy. Once incorporated into the plasma membrane, OTCF can move laterally within the membrane and can also be internalized and transported to various organelles through cellular lipid trafficking pathways. By monitoring the fluorescence of OTCF over time, researchers can gain insights into the movement and localization of lipids within living cells.[3]
Applications
OTCF and similar fluorescent lipid probes have a range of applications in cell biology and drug development:
-
Visualizing Membrane Dynamics: Tracking the lateral diffusion of OTCF within the plasma membrane can provide information about membrane fluidity and the presence of microdomains such as lipid rafts.
-
Monitoring Endocytosis and Vesicular Trafficking: The internalization of OTCF from the plasma membrane can be used to study endocytic pathways and the subsequent transport of lipids to endosomes, lysosomes, and the Golgi apparatus.
-
Investigating Lipid Droplet Dynamics: Under certain conditions, fluorescent lipid probes can be incorporated into lipid droplets, enabling the study of their formation, growth, and mobilization.[4]
-
High-Throughput Screening: The fluorescent properties of OTCF make it suitable for use in high-throughput screening assays to identify drugs that modulate lipid metabolism or trafficking.
Quantitative Data for Fluorescent Lipid Probes
| Fluorescent Probe | Measurement | Value | Cell Type/System | Reference |
| NBD-PE | Diffusion Coefficient | 0.5 - 1.5 µm²/s | Various | [5] |
| Atto647N-labeled PE | Trapping Time | < 4 ms | PtK2 cells | [6] |
| Atto647N-labeled SM | Trapping Time | ~15 ms | PtK2 cells | [6] |
| N/A | Lipid Transport Rate | ~5,000 lipids/s | Autophagosome | [7] |
Experimental Protocols
Preparation of OTCF Stock Solution
-
Materials:
-
This compound (OTCF) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
-
Protocol:
-
Allow the OTCF powder to equilibrate to room temperature before opening the vial.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of OTCF powder in anhydrous DMSO. For example, for a molecular weight of approximately 659.8 g/mol , dissolve 0.66 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
Labeling of Live Cells with OTCF
-
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
OTCF stock solution (1 mM in DMSO)
-
Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)
-
Complete cell culture medium
-
-
Protocol:
-
Grow cells to the desired confluency (typically 50-70%) on a suitable imaging substrate.
-
Prepare a working solution of OTCF by diluting the 1 mM stock solution in serum-free medium or HBSS to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Wash the cells twice with warm serum-free medium or HBSS to remove any residual serum.
-
Add the OTCF working solution to the cells and incubate for 5-30 minutes at 37°C. The incubation time should be optimized to achieve sufficient membrane labeling without causing significant internalization if only plasma membrane staining is desired.
-
After incubation, wash the cells three times with warm complete cell culture medium or HBSS to remove excess probe.
-
The cells are now ready for imaging. For time-lapse experiments, use an appropriate imaging medium to maintain cell viability.
-
Fluorescence Microscopy and Image Analysis
-
Materials:
-
Fluorescence microscope equipped with a suitable filter set for fluorescein (Excitation/Emission: ~490/520 nm)[3]
-
Environmental chamber to maintain cells at 37°C and 5% CO₂ during live-cell imaging
-
Image analysis software (e.g., ImageJ, Fiji)
-
-
Protocol:
-
Place the labeled cells on the microscope stage and allow them to equilibrate in the environmental chamber.
-
Acquire images using the fluorescein filter set. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
For time-lapse imaging of lipid trafficking, acquire images at regular intervals (e.g., every 1-5 minutes) for the desired duration.
-
For analyzing lateral diffusion (e.g., by Fluorescence Recovery After Photobleaching - FRAP), a confocal microscope with a high-power laser for bleaching is required.
-
Analyze the acquired images using appropriate software. This may include:
-
Quantifying the fluorescence intensity in different cellular compartments over time to measure transport kinetics.
-
Tracking the movement of individual fluorescent puncta (vesicles) to determine their velocity and directionality.
-
Performing FRAP analysis to calculate the diffusion coefficient of the probe in the membrane.
-
-
Visualizations
Caption: Experimental workflow for labeling and imaging live cells with OTCF.
Caption: Putative signaling pathways for OTCF trafficking in a cell.
References
- 1. This compound | 65603-18-1 | Benchchem [benchchem.com]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. 5-(Octadecanoylamino)fluorescein (CAS 110698-53-8) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Fast molecular tracking maps nanoscale dynamics of plasma membrane lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Moving Lipids, by the Numbers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-(Octadecylthiocarbamoylamino)fluorescein in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Octadecylthiocarbamoylamino)fluorescein is a lipophilic derivative of the well-established fluorescent dye, fluorescein. The addition of a long 18-carbon octadecyl chain renders the molecule highly hydrophobic, facilitating its insertion into and retention within cellular membranes.[1] This property makes it a valuable tool for a variety of applications in neuroscience that involve the study of neuronal membranes, cell tracing, and membrane dynamics. Unlike its water-soluble parent compound, fluorescein sodium, which is used for vascular imaging in neurosurgery[2][3], this compound is ideally suited for labeling and tracking individual neurons and their processes, as well as for studying the integrity and dynamics of their lipid bilayers.
The mechanism of action is based on its fluorescent properties, where it absorbs light at a specific wavelength and emits it at a longer wavelength, allowing for visualization with fluorescence microscopy.[1][4] The lipophilic tail anchors the molecule within the cell membrane, providing stable and long-term labeling.
Potential Applications in Neuroscience
While specific literature on the neuroscience applications of this compound is limited, its properties suggest its utility in the following areas:
-
Anterograde and Retrograde Neuronal Tracing: When applied to a specific brain region, the dye can be taken up by neurons and transported along their axons, allowing for the mapping of neuronal projections.
-
Cellular Imaging and Membrane Dynamics: Its strong affinity for lipid bilayers makes it an excellent candidate for staining cell membranes in neuronal cultures for morphological analysis and for studying membrane fluidity and lipid raft dynamics.
-
Monitoring Cell Fusion and Division: The dye can be used to label cell populations to monitor events like cell fusion or to track cell lineage during development.
-
Investigating Membrane Integrity: Changes in membrane permeability or integrity due to experimental manipulations can be assessed by monitoring the leakage or altered distribution of the dye.
Quantitative Data
The following table summarizes the key photophysical properties and recommended working concentrations for this compound. These values are based on the properties of fluorescein and typical concentrations for lipophilic dyes.
| Parameter | Value | Reference |
| Molecular Formula | C₃₉H₅₁N₃O₅S | [1] |
| Molecular Weight | 685.9 g/mol | Inferred from structure |
| Excitation Maximum (λex) | ~494 nm | [5] |
| Emission Maximum (λem) | ~521 nm | [5] |
| Recommended Working Concentration (in vitro) | 1-10 µM | Inferred from similar dyes |
| Recommended Incubation Time (in vitro) | 15-60 minutes | Inferred from similar dyes |
| Solvent | DMSO, Ethanol | [6] |
Experimental Protocols
Protocol 1: In Vitro Labeling of Cultured Neurons
This protocol describes the procedure for labeling the plasma membranes of cultured neurons using this compound.
Materials:
-
This compound
-
DMSO
-
Neuronal cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured neurons on coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-5 mM. Store the stock solution at -20°C, protected from light.
-
Prepare a Working Solution: Dilute the stock solution in pre-warmed neuronal cell culture medium to a final working concentration of 1-10 µM. Vortex briefly to ensure complete mixing.
-
Labeling:
-
Remove the culture medium from the coverslips containing the cultured neurons.
-
Wash the cells once with warm PBS.
-
Add the working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with warm PBS to remove any excess dye.
-
-
Imaging:
-
Mount the coverslips on a slide with a suitable mounting medium.
-
Visualize the labeled neurons using a fluorescence microscope with a standard FITC/GFP filter set.
-
References
- 1. This compound | 65603-18-1 | Benchchem [benchchem.com]
- 2. Fluorescein fluorescence use in the management of intracranial neoplastic and vascular lesions: a review and report of a new technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Fluorescein Fluorescence in Vascular Neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-(Octadecylthiocarbamoylamino)fluorescein
Welcome to the technical support center for 5-(Octadecylthiocarbamoylamino)fluorescein. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the photobleaching of this lipophilic fluorescein derivative during fluorescence microscopy experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the use of this compound, providing direct answers and actionable solutions.
Q1: My fluorescence signal is fading rapidly during image acquisition. What is happening and how can I fix it?
A1: Rapid signal loss is likely due to photobleaching, a process where the fluorophore is photochemically altered and loses its ability to fluoresce. This is a common issue with fluorescein derivatives.
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal. Overexposing the sample is a primary cause of photobleaching.[1][2][3]
-
Minimize Exposure Time: Decrease the image acquisition time. For time-lapse experiments, increase the interval between acquisitions to the longest duration that still captures the biological process of interest.[1][2]
-
Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium or live-cell imaging buffer. Common and effective options include n-propyl gallate (NPG), p-phenylenediamine (PPD), and Trolox.[4][5][6][7]
-
Optimize Imaging Protocol:
-
Locate the region of interest using transmitted light or a lower magnification before switching to fluorescence imaging.
-
Focus on a region adjacent to your target area before moving to the area of interest for image capture.[2]
-
-
Consider Alternative Fluorophores: If photobleaching remains a significant issue, consider using more photostable dyes, such as Alexa Fluor or DyLight series, for future experiments if compatible with your experimental design.[8]
Q2: Which antifade reagent should I choose for my experiments with this compound?
A2: The choice of antifade reagent depends on your experimental setup (fixed or live cells) and specific requirements. This compound is a lipophilic dye, suggesting it will be used in membrane studies, which can be in both live and fixed cells.
-
For Fixed Cells: n-Propyl gallate (NPG) and p-phenylenediamine (PPD) are highly effective for fixed-cell imaging.[4][6][7] NPG is less toxic and can be used with live cells, though it may have biological effects.[6] PPD is very effective but can be toxic and may not be suitable for all fluorophores.[6][7]
-
For Live Cells: Trolox, a water-soluble vitamin E analog, is a popular choice for live-cell imaging due to its low cytotoxicity and ability to reduce both photobleaching and blinking.[5][9]
Q3: I am seeing high background fluorescence in my images. What could be the cause?
A3: High background can stem from several sources:
-
Autofluorescence: Cells and tissues can have endogenous molecules that fluoresce at similar wavelengths.
-
Excess Fluorophore: Incomplete washing steps can leave unbound fluorophore in the sample.
-
Antifade Reagent Issues: Some antifade reagents, like PPD, can contribute to background fluorescence, especially at lower pH.[6][7]
Troubleshooting Steps:
-
Optimize Washing Steps: Ensure thorough washing after staining to remove all unbound dye.
-
Check Antifade Reagent pH: If using a PPD-based antifade, ensure the pH of the mounting medium is alkaline (around 8.0-8.5) to minimize background.[6]
-
Image a Control Sample: Prepare a sample without the fluorescent probe to assess the level of autofluorescence.
-
Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific signal of your dye from the autofluorescence signal.
Q4: Can I prepare my own antifade mounting medium?
A4: Yes, preparing your own antifade medium is a cost-effective option. Below are protocols for NPG- and PPD-based media.
Quantitative Data on Antifade Reagent Performance
While specific quantitative data for this compound is limited, the following table summarizes the performance of common antifade reagents with fluorescein isothiocyanate (FITC), a closely related compound. This data can serve as a valuable guide for selecting an appropriate antifade agent.
| Antifade Reagent | Fluorophore | Half-life in seconds (approx.) | Fold Increase in Photostability (vs. Glycerol/PBS) | Reference |
| 90% Glycerol in PBS (pH 8.5) | Fluorescein | 9 | - | [10] |
| Vectashield (contains PPD) | Fluorescein | 96 | 10.7 | [10] |
| n-Propyl gallate (20 g/liter ) | FITC | Effective in retarding fading | - | [11] |
| p-Phenylenediamine | FITC | Effective in retarding fading | - | [11] |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol is adapted from publicly available recipes and is suitable for fixed-cell imaging.[4][12][13][14]
Materials:
-
n-Propyl gallate (Sigma P3130 or equivalent)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
10X Phosphate-Buffered Saline (PBS)
-
Glycerol (ACS grade, 99-100% purity)
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: NPG does not dissolve well in aqueous solutions.
-
In a conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
Slowly add 0.1 parts of the 20% n-propyl gallate stock solution to the PBS/glycerol mixture while stirring rapidly.
-
Aliquot the final mounting medium and store at -20°C, protected from light.
Protocol 2: Use of Trolox for Live-Cell Imaging
This protocol provides guidance on using Trolox to reduce photobleaching in live-cell experiments.[5][9]
Materials:
-
VectaCell Trolox Antifade Reagent (100 mM stock solution in ethanol) or equivalent
-
Cell culture medium or imaging buffer
Procedure:
-
Dilute the 100 mM Trolox stock solution into your cell culture medium or imaging buffer to a final concentration between 0.1 mM and 1 mM.
-
Replace the existing medium on your cells with the Trolox-containing medium.
-
Incubate the cells for at least 15 minutes before imaging.
-
Proceed with your fluorescence imaging experiment.
Note: The optimal working concentration of Trolox may vary depending on the cell type and their sensitivity to hypoxia. It is recommended to perform a titration to determine the optimal concentration for your specific experiment.
Visualizations
Photobleaching Pathway of Fluorescein
Caption: Simplified Jablonski diagram illustrating the photobleaching pathways of fluorescein.
Experimental Workflow for Reducing Photobleaching
Caption: A typical experimental workflow designed to minimize photobleaching during fluorescence microscopy.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. biocompare.com [biocompare.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 5. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorochromes, imaging chambers and mounting media recommendations for Leica SP8 – Microscopy and Imaging Center [microscopy.tamu.edu]
- 14. Fluorophore, Mounting Media and Imaging Chamber Selection for the Olympus FV1000 confocal microscope – Microscopy and Imaging Center [microscopy.tamu.edu]
troubleshooting nonspecific binding of 5-(Octadecylthiocarbamoylamino)fluorescein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with 5-(Octadecylthiocarbamoylamino)fluorescein (OTCF), with a particular focus on mitigating nonspecific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OTCF) and what are its primary applications?
A1: this compound (OTCF) is a lipophilic derivative of the widely used fluorescent dye, fluorescein. Its structure includes a long octadecyl carbon chain, which imparts significant hydrophobicity. This property allows it to readily insert into lipid bilayers, making it an excellent probe for studying cell membrane dynamics, lipid rafts, and for tracking cellular uptake.[1]
Q2: What is the primary cause of nonspecific binding with OTCF?
A2: The primary cause of nonspecific binding of OTCF is its high hydrophobicity. The long octadecyl tail has a strong affinity for nonpolar environments, leading it to bind indiscriminately to hydrophobic surfaces such as plasticware, glass, and hydrophobic domains of proteins. This can result in high background fluorescence and false-positive signals.
Q3: How does the hydrophobicity of OTCF compare to other fluorescent dyes?
A3: OTCF is significantly more hydrophobic than its parent molecule, fluorescein, and many other common fluorescent dyes. Its calculated XLogP3-AA value, a measure of lipophilicity, is 11.9. This high value indicates a strong preference for lipid environments over aqueous solutions and is a key factor contributing to its nonspecific binding characteristics.
Q4: Can I use standard immunofluorescence protocols with OTCF?
A4: While some principles of immunofluorescence protocols are applicable, standard protocols often need to be modified to account for the high hydrophobicity of OTCF. Specifically, steps for blocking and washing need to be optimized to minimize nonspecific binding. It is also crucial to use appropriate solvents and detergents to maintain OTCF in solution and reduce its aggregation.
Troubleshooting Guides
High Background Fluorescence
Problem: The fluorescence signal is diffuse and not localized to the target of interest, resulting in a poor signal-to-noise ratio.
Possible Causes & Solutions:
-
Cause: Nonspecific binding of OTCF to cellular components or the substrate (e.g., glass slide, plastic dish).
-
Solution 1: Optimize Staining Concentration. Perform a concentration titration to determine the lowest effective concentration of OTCF that provides a specific signal without excessive background.
-
Solution 2: Increase Wash Steps. After incubation with OTCF, increase the number and duration of wash steps with an appropriate buffer (e.g., PBS with a low concentration of a non-ionic detergent like Tween-20) to remove unbound probe.
-
Solution 3: Use a Blocking Agent. Pre-incubate your cells or sample with a blocking agent to saturate nonspecific binding sites. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or specialized commercial blocking buffers.[2][3][4]
-
Solution 4: Surface Passivation. For microscopy applications, coat the glass or plastic surface with a passivation agent to reduce the hydrophobic interactions that lead to nonspecific binding. Polyethylene glycol (PEG) and Pluronic F-127 are effective for this purpose.[5][6][7]
Speckled or Punctate Staining
Problem: The fluorescence signal appears as bright, irregular speckles or puncta rather than a uniform stain.
Possible Causes & Solutions:
-
Cause: Aggregation of the OTCF probe in the staining solution.
-
Solution 1: Ensure Complete Solubilization. OTCF is highly hydrophobic and may not be fully soluble in aqueous buffers. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) and then dilute it into your aqueous staining buffer immediately before use. Vortex or sonicate briefly to ensure complete mixing.
-
Solution 2: Use a Carrier Protein. Incorporating a carrier protein like BSA in your staining buffer can help to keep the hydrophobic OTCF molecules in solution and prevent aggregation.
-
Solution 3: Filter the Staining Solution. If aggregation is suspected, filter the final staining solution through a 0.22 µm syringe filter before applying it to your sample.
No or Weak Signal
Problem: There is a very low or undetectable fluorescence signal from the target.
Possible Causes & Solutions:
-
Cause: Insufficient concentration of OTCF reaching the target.
-
Solution 1: Increase Probe Concentration. While high concentrations can lead to background issues, a certain threshold is necessary for detection. If the signal is weak, cautiously increase the OTCF concentration.
-
Solution 2: Optimize Incubation Time. The time required for OTCF to incorporate into the target membrane may vary depending on the cell type and experimental conditions. Try increasing the incubation time.
-
Cause: Photobleaching of the fluorescein moiety.
-
Solution: Use an Antifade Mounting Medium. For fixed-cell imaging, use a commercially available antifade mounting medium to protect the fluorophore from photobleaching during microscopy.
Quantitative Data on Troubleshooting Strategies
While specific quantitative data for the reduction of nonspecific binding of OTCF is limited in the literature, the following table provides representative data for other hydrophobic fluorescent probes on various surfaces. This information can serve as a guideline for selecting appropriate troubleshooting strategies.
| Surface/Treatment | Probe | Analyte | Reduction in Nonspecific Binding (Approximate) | Reference |
| Glass | Cy5-labeled DinB | Protein | - | [8] |
| PEG-coated Glass | Cy5-labeled DinB | Protein | >90% | [8] |
| DDS-Tween-20 coated Glass | Cy5-labeled DinB | Protein | >95% | [8] |
| Glass | Atto 647N-labeled DNA | DNA | - | [7] |
| BSA-coated Glass | Atto 647N-labeled DNA | DNA | ~20% | [7] |
| PEG 1000-coated Glass | Atto 647N-labeled DNA | DNA | ~90% | [7] |
| PVPA-coated Glass | Atto 647N-labeled DNA | DNA | >95% | [7] |
Note: The effectiveness of each treatment can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Staining of Live Cell Membranes with OTCF
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Preparation of OTCF Staining Solution:
-
Prepare a 1 mM stock solution of OTCF in high-quality, anhydrous DMSO.
-
Immediately before use, dilute the OTCF stock solution to a final working concentration of 1-10 µM in a serum-free culture medium or a buffered saline solution (e.g., PBS). To minimize aggregation, it is recommended to add the OTCF stock to the aqueous solution while vortexing.
-
-
Staining:
-
Wash the cells twice with pre-warmed serum-free medium or PBS.
-
Incubate the cells with the OTCF staining solution for 15-30 minutes at 37°C.
-
-
Washing:
-
Remove the staining solution and wash the cells three to five times with pre-warmed PBS containing 0.1% BSA to help remove nonspecifically bound probe.
-
-
Imaging:
-
Image the cells immediately in PBS or a suitable imaging buffer. Use standard fluorescein filter sets (Excitation: ~495 nm, Emission: ~515 nm).[1]
-
Protocol 2: Surface Passivation of Glass Coverslips with PEG
-
Cleaning of Coverslips:
-
Sonicate coverslips in a solution of detergent (e.g., 2% Alconox) for 20 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in 1 M KOH for 20 minutes.
-
Rinse thoroughly with deionized water and then with ethanol.
-
Dry the coverslips under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of 3-aminopropyltriethoxysilane in acetone.
-
Immerse the cleaned coverslips in the silane solution for 1 minute.
-
Rinse with acetone and then with deionized water.
-
Cure the silanized coverslips in an oven at 110°C for 30 minutes.
-
-
PEGylation:
-
Dissolve mPEG-succinimidyl valerate (mPEG-SVA) in freshly prepared 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 25 mg/mL.
-
Place a droplet of the PEG solution onto the silanized surface of each coverslip and incubate in a humid chamber for 3 hours at room temperature.
-
Rinse the PEGylated coverslips thoroughly with deionized water.
-
Dry the coverslips under a stream of nitrogen. The passivated coverslips are now ready for use.[7][9]
-
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Troubleshooting workflow for speckled or punctate staining.
References
- 1. This compound | 65603-18-1 | Benchchem [benchchem.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Protocol for effective surface passivation for single-molecule studies of chromatin and topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for effective surface passivation for single-molecule studies of chromatin and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface Passivation for Single-molecule Protein Studies [jove.com]
- 8. An improved surface passivation method for single-molecule studies | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
improving signal-to-noise ratio with 5-(Octadecylthiocarbamoylamino)fluorescein
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 5-(Octadecylthiocarbamoylamino)fluorescein (OTAF) to improve the signal-to-noise ratio in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments with OTAF.
Issue: Low or No Fluorescence Signal
-
Question: I am not observing any fluorescent signal after labeling my cells with OTAF. What could be the problem?
-
Answer: Several factors could lead to a weak or absent signal. Firstly, ensure you are using the correct excitation and emission wavelengths for fluorescein, which are approximately 495 nm and 515 nm, respectively. Secondly, verify the concentration of OTAF used for labeling. An insufficient concentration will result in a low signal. It is recommended to perform a concentration titration to find the optimal concentration for your specific cell type and experimental conditions. Lastly, check the viability of your cells, as compromised cells may not retain the dye effectively.
-
Question: My fluorescent signal is weak and noisy. How can I improve the signal-to-noise ratio?
-
Answer: To enhance the signal-to-noise ratio, you can try several approaches. Increasing the concentration of OTAF may boost the signal, but be mindful of potential cytotoxicity at higher concentrations. Optimizing the incubation time can also improve labeling efficiency. Ensure that your imaging system's detector is sensitive enough for fluorescence detection and that the microscope settings are optimized. Additionally, using a mounting medium with anti-fading agents can help preserve the fluorescent signal.
Issue: High Background Fluorescence
-
Question: I am observing high background fluorescence, which is obscuring my signal. What are the possible causes and solutions?
-
Answer: High background fluorescence can be caused by several factors. One common reason is the presence of unbound OTAF in the solution. To mitigate this, ensure thorough washing of the cells after the labeling step to remove any excess dye. Another cause could be the autofluorescence of the cells or the culture medium. To address this, you can use a culture medium with low background fluorescence and include an unstained control to measure the baseline autofluorescence. Using spectral unmixing techniques during image analysis can also help to separate the specific OTAF signal from the background.
Issue: Non-Specific Binding and Dye Aggregation
-
Question: I suspect that OTAF is binding non-specifically or forming aggregates in my sample. How can I prevent this?
-
Answer: Due to its long octadecyl chain, OTAF is hydrophobic and can be prone to non-specific binding and aggregation in aqueous solutions. To minimize this, it is crucial to properly dissolve the OTAF stock solution in a suitable organic solvent like DMSO before diluting it to the final working concentration in your aqueous buffer. Working with the lowest effective concentration of the dye can also reduce aggregation. The addition of a small amount of a non-ionic surfactant, such as Tween 20, to the labeling buffer can help to disrupt hydrophobic interactions and prevent aggregation.
Issue: Photobleaching
-
Question: My OTAF signal fades quickly during imaging. How can I reduce photobleaching?
-
Answer: Photobleaching, the irreversible loss of fluorescence upon exposure to light, is a common issue with many fluorophores, including fluorescein. To minimize photobleaching, you can reduce the intensity and duration of the excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. Incorporating an anti-fade reagent in your mounting medium is also highly recommended. If your imaging setup allows, acquiring images in a single, rapid scan can be preferable to multiple, prolonged exposures.
Issue: Cytotoxicity
-
Question: I am concerned about the potential toxicity of OTAF to my cells. How can I assess and minimize cytotoxicity?
-
Answer: Like many fluorescent dyes, OTAF can exhibit cytotoxicity, especially at higher concentrations and with prolonged incubation times.[1] It is essential to perform a viability assay (e.g., using Trypan Blue or a commercial cytotoxicity kit) to determine the optimal, non-toxic concentration of OTAF for your specific cell type. In general, it is best to use the lowest concentration and shortest incubation time that provides adequate staining. After photoactivation, fluorescein has been shown to release potentially toxic molecules, so minimizing light exposure is also crucial for cell health.[1][2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the use of OTAF.
-
Question: What is the mechanism of action of this compound (OTAF)?
-
Answer: OTAF is a derivative of the fluorescent dye fluorescein. Its mechanism of action is based on the insertion of its long, hydrophobic octadecyl tail into the lipid bilayer of cell membranes, while the hydrophilic fluorescein headgroup remains at the membrane surface, providing a fluorescent signal. This anchoring to the membrane allows for the specific labeling and visualization of cellular membranes.
-
Question: What are the recommended storage and handling conditions for OTAF?
-
Answer: OTAF should be stored as a solid, protected from light, and desiccated at -20°C. For use, a stock solution is typically prepared in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). This stock solution should also be stored at -20°C and protected from light and moisture to prevent degradation.
-
Question: Can I use OTAF for fixed cells?
-
Answer: While OTAF is primarily designed for labeling the membranes of live cells, it can potentially be used with fixed cells. However, the fixation process, especially if it involves detergents, can alter the integrity of the cell membrane and may affect the binding and fluorescence of OTAF. It is recommended to test the compatibility of your specific fixation protocol with OTAF staining.
-
Question: How does the photostability of OTAF compare to other fluorescein-based dyes?
Experimental Protocols
Detailed Methodology for Live Cell Membrane Labeling with OTAF
This protocol provides a general guideline for labeling the plasma membrane of live cells with OTAF. Optimization of concentrations and incubation times may be required for different cell types.
-
Prepare OTAF Stock Solution:
-
Dissolve OTAF in high-quality, anhydrous DMSO to make a 1 mM stock solution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.
-
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging dish or coverslip.
-
Before labeling, remove the culture medium and wash the cells once with a warm, buffered salt solution (e.g., PBS or HBSS).
-
-
Prepare Labeling Solution:
-
Dilute the OTAF stock solution in the buffered salt solution to the desired final working concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized.
-
It is crucial to add the OTAF stock solution to the buffer while vortexing to prevent aggregation.
-
-
Cell Labeling:
-
Add the labeling solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 5-20 minutes at 37°C. The optimal incubation time will vary depending on the cell type.
-
-
Washing:
-
Remove the labeling solution and wash the cells two to three times with the warm buffered salt solution to remove any unbound dye.
-
-
Imaging:
-
Replace the wash buffer with a fresh, pre-warmed imaging medium (e.g., phenol red-free culture medium).
-
Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~495 nm, Emission: ~515 nm).
-
Data Presentation
Table 1: Troubleshooting Common Issues with OTAF
| Issue | Potential Cause | Recommended Solution |
| Low/No Signal | Incorrect filter set | Use filters optimized for fluorescein (Ex: ~495 nm, Em: ~515 nm). |
| Insufficient dye concentration | Perform a concentration titration (e.g., 1-10 µM). | |
| Poor cell health | Check cell viability before and after labeling. | |
| High Background | Excess unbound dye | Increase the number and duration of wash steps. |
| Autofluorescence | Use phenol red-free medium and include an unstained control. | |
| Non-Specific Binding/ Aggregation | Hydrophobicity of OTAF | Prepare staining solution by adding OTAF stock to buffer while vortexing. Consider adding a non-ionic surfactant (e.g., 0.05% Tween 20). |
| Photobleaching | Excessive light exposure | Reduce laser power and exposure time. Use an anti-fade mounting medium. |
| Cytotoxicity | High dye concentration/long incubation | Perform a viability assay to determine the optimal non-toxic conditions.[1] |
Table 2: Representative Photostability of Fluorescent Dyes
This table provides a qualitative comparison of the photostability of different classes of fluorescent dyes to give researchers a general idea of what to expect.
| Dye Class | Relative Photostability |
| Fluorescein (and derivatives like OTAF) | Moderate |
| Rhodamine and derivatives | Moderate to High |
| Cyanine Dyes (e.g., Cy3, Cy5) | Moderate to High |
| Alexa Fluor Dyes | High |
Note: Photostability can be influenced by the local environment and imaging conditions.
Mandatory Visualization
A troubleshooting workflow for common issues in OTAF experiments.
Mechanism of OTAF interaction with the cell membrane.
References
- 1. Temperature and incubation time effects on growth and ochratoxin A production by Aspergillus sclerotioniger and Aspergillus lacticoffeatus on culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(Octadecylthiocarbamoylamino)fluorescein (OTAF)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 5-(Octadecylthiocarbamoylamino)fluorescein (OTAF) in live cell experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of OTAF for live cell imaging and cytotoxicity studies.
Issue 1: High background fluorescence in imaging experiments.
-
Question: I am observing high, non-specific background fluorescence when labeling my cells with OTAF. What could be the cause and how can I fix it?
-
Answer: High background fluorescence with OTAF can be attributed to several factors:
-
Excessive Concentration: Using too high a concentration of OTAF can lead to unbound molecules in the medium, contributing to background noise. We recommend performing a concentration titration to determine the optimal concentration for your cell type.
-
Phenol Red in Medium: Standard cell culture media often contain phenol red, which is fluorescent and can increase background signal. It is advisable to use a phenol red-free medium for fluorescence imaging experiments.[1]
-
Washing Steps: Inadequate washing after staining will leave residual OTAF in the well. Ensure you are performing sufficient washing steps with a suitable buffer (e.g., PBS) to remove unbound probe.
-
Autofluorescence: Some cell types exhibit natural autofluorescence. This can be mitigated by using appropriate filter sets and, if necessary, spectral unmixing software.[2]
-
Issue 2: No or very weak fluorescent signal from labeled cells.
-
Question: After incubating my cells with OTAF, I am unable to detect a fluorescent signal, or the signal is very weak. What should I check?
-
Answer: A weak or absent signal can be due to several reasons:
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for fluorescein (approx. Ex: 495 nm, Em: 515 nm).
-
Low Concentration: The concentration of OTAF may be too low for your cell type or experimental conditions. Try increasing the concentration in a stepwise manner.
-
Photobleaching: Fluorescein derivatives are susceptible to photobleaching, especially with prolonged exposure to excitation light.[3] To minimize this, reduce the exposure time and light intensity. When not actively acquiring images, block the excitation light path.[1][4]
-
Cell Health: Unhealthy or dying cells may not retain the dye properly. Ensure your cells are viable and in a healthy state before and during the experiment.
-
Issue 3: Apparent cytotoxicity or changes in cell morphology after labeling.
-
Question: My cells are showing signs of stress (e.g., rounding up, detaching, blebbing) after being labeled with OTAF, even at low concentrations. What is causing this, and how can I prevent it?
-
Answer: The observed cytotoxicity could be due to:
-
Phototoxicity: Fluorescein and its derivatives can generate reactive oxygen species (ROS) upon illumination, which are toxic to cells.[5][6][7][8] This effect is magnified with longer exposure times and higher light intensities.[6] To mitigate phototoxicity, use the lowest possible excitation light intensity and exposure time.[9]
-
Membrane Disruption: As a lipophilic molecule, OTAF's octadecyl tail is designed to insert into lipid bilayers.[10] At higher concentrations, this can disrupt membrane integrity and induce cytotoxicity. It is crucial to perform a dose-response experiment to find a concentration that provides adequate signal without compromising cell viability.
-
Solvent Toxicity: OTAF is typically dissolved in a solvent like DMSO. High concentrations of the solvent can be toxic to cells. Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell type (usually <0.5%).
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of OTAF's cytotoxicity? A1: While specific studies on OTAF are limited, the cytotoxicity of lipophilic fluorescein derivatives is often linked to two primary mechanisms:
-
Membrane Integration and Disruption: The long octadecyl tail gives the molecule a high affinity for the cell membrane. Its insertion into the lipid bilayer can alter membrane fluidity and potential, leading to depolarization and loss of integrity.[11]
-
Phototoxicity: Upon excitation with light, the fluorescein moiety can generate ROS, which can cause oxidative damage to cellular components and induce apoptosis or necrosis.[5][12]
Q2: How should I prepare and store OTAF? A2: It is recommended to prepare a concentrated stock solution in an anhydrous solvent such as DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Q3: Can I use OTAF in combination with other fluorescent probes? A3: Yes, but care must be taken to avoid spectral overlap. The emission spectrum of OTAF (fluorescein) can overlap with other green fluorescent probes. It is important to select probes with distinct excitation and emission spectra and use appropriate filter sets or spectral unmixing techniques to differentiate the signals.[13]
Q4: Will the fluorescence of OTAF interfere with standard colorimetric cytotoxicity assays like MTT or XTT? A4: Yes, this is a significant concern. The absorbance spectrum of the formazan product in MTT and XTT assays can overlap with the absorbance and emission spectra of fluorescein, leading to inaccurate readings.[14] It is recommended to use cytotoxicity assays that are not based on absorbance in the visible spectrum, such as LDH release assays or assays that use fluorescent probes in different spectral ranges (e.g., red or far-red).
Quantitative Data
As there is no publicly available IC50 data for this compound, the following table provides an illustrative example of how such data might be presented. These are hypothetical values for demonstration purposes.
| Cell Line | Treatment Duration (hours) | Assay Type | Illumination Conditions | Hypothetical IC50 (µM) |
| HeLa | 24 | LDH Release | Dark (no illumination) | > 50 |
| HeLa | 24 | Live/Dead Staining | Intermittent (imaging) | 25.5 |
| A549 | 48 | AlamarBlue | Dark (no illumination) | 42.8 |
| A549 | 48 | Propidium Iodide | Continuous (phototoxicity) | 8.2 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Live/Dead Assay
This protocol describes how to assess the cytotoxicity of OTAF using a two-color fluorescent assay that simultaneously identifies live and dead cells.
-
Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom plate at a density appropriate for your cell line to reach 70-80% confluency at the time of the assay.
-
Compound Treatment: Prepare serial dilutions of OTAF in a phenol red-free cell culture medium. Add the diluted compound to the cells and incubate for the desired period (e.g., 24, 48 hours) under standard cell culture conditions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Staining: Prepare a staining solution containing a live-cell stain (e.g., Calcein AM, which stains viable cells green) and a dead-cell stain (e.g., Propidium Iodide or Ethidium Homodimer-1, which stains cells with compromised membranes red).
-
Note: As OTAF is green-fluorescent, using a green live-cell stain like Calcein AM would require sequential imaging and spectral unmixing, or choosing a live-cell stain in a different color (e.g., Calcein Blue AM).[15]
-
-
Incubation: Remove the treatment medium, wash the cells once with PBS, and add the staining solution to each well. Incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging and Analysis: Image the plate using a fluorescence microscope or plate reader with appropriate filter sets for the chosen dyes. Quantify the number of live and dead cells in each well. Calculate the percentage of viable cells relative to the untreated control.
Protocol 2: Assessment of Mitochondrial Membrane Potential
This protocol can be used to investigate if OTAF-induced cytotoxicity involves the disruption of mitochondrial function.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Staining: Prepare a working solution of a mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRE) in a warm, serum-free medium.
-
Incubation: Remove the treatment medium, wash the cells with warm PBS, and add the staining solution. Incubate for 20-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with warm PBS to remove excess dye.
-
Imaging and Analysis: Immediately image the cells using a fluorescence microscope.
-
For JC-1, healthy cells will exhibit red fluorescent J-aggregates, while apoptotic cells with depolarized mitochondria will show green fluorescent monomers. The ratio of red to green fluorescence is used to quantify the change in membrane potential.
-
For TMRE, a decrease in red fluorescence intensity indicates mitochondrial depolarization.
-
-
Data Interpretation: A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRE) in OTAF-treated cells compared to controls would suggest that the compound induces mitochondrial dysfunction.
Visualizations
Caption: Workflow for assessing OTAF cytotoxicity.
References
- 1. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Fluorescein Derivatives in Intravital Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 4. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 5. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 8. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 9. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 10. This compound | 65603-18-1 | Benchchem [benchchem.com]
- 11. Fluorescein Derivatives as Antibacterial Agents Acting via Membrane Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiproliferative and Cytotoxic Activities of Fluorescein-A Diagnostic Angiography Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - EE [thermofisher.com]
Technical Support Center: Optimizing 5-(Octadecylthiocarbamoylamino)fluorescein (OAF) Staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and troubleshooting common issues encountered during cell staining with 5-(Octadecylthiocarbamoylamino)fluorescein (OAF).
Frequently Asked Questions (FAQs)
Q1: What is this compound (OAF) and what is its primary application?
A1: this compound (OAF) is a lipophilic fluorescent dye. Its structure includes a fluorescein molecule for fluorescence and a long octadecyl tail, which allows it to readily insert into the lipid bilayers of cell membranes. This property makes it an excellent probe for labeling and visualizing cell membranes in live-cell imaging and flow cytometry applications.
Q2: What is the mechanism of action for OAF staining?
A2: OAF is a physical stain that does not target a specific cellular process or signaling pathway. The hydrophobic octadecyl tail of the OAF molecule intercalates into the lipid bilayer of the plasma membrane and intracellular organelle membranes, while the hydrophilic fluorescein headgroup remains at the membrane surface, allowing for fluorescent detection.
Q3: What is the optimal incubation time for OAF staining?
A3: The optimal incubation time for OAF staining can vary depending on the cell type, cell density, and the desired staining intensity. Generally, incubation times can range from 15 to 60 minutes . It is crucial to perform a time-course experiment to determine the ideal incubation time for your specific experimental conditions to achieve bright and uniform membrane staining with minimal background.
Q4: What is the recommended concentration of OAF for staining?
A4: The recommended starting concentration for OAF is typically in the range of 1 to 10 µM . However, the optimal concentration should be determined empirically for each cell line and application to maximize the signal-to-noise ratio.
Q5: Can OAF be used for fixed cells?
A5: While OAF is primarily designed for live-cell imaging, it can potentially be used on fixed cells. However, fixation and permeabilization steps can alter membrane integrity, which may affect the staining pattern. If using fixed cells, it is advisable to test the staining protocol on a small sample first.
Experimental Protocols
General Protocol for OAF Staining of Live Adherent Cells
This protocol provides a starting point for staining live adherent cells with OAF. Optimization of incubation time and OAF concentration is highly recommended.
Materials:
-
This compound (OAF)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Cell culture medium
-
Adherent cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare OAF Stock Solution: Dissolve OAF in high-quality, anhydrous DMSO to create a 1 mM stock solution. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light.
-
Prepare Staining Solution: On the day of the experiment, dilute the OAF stock solution in pre-warmed cell culture medium or a suitable imaging buffer (e.g., PBS) to the desired final concentration (e.g., 1-10 µM).
-
Cell Preparation: Grow adherent cells on coverslips or in imaging-compatible dishes to the desired confluency.
-
Staining:
-
Remove the cell culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the OAF staining solution to the cells, ensuring the entire surface is covered.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired amount of time (e.g., 15-60 minutes). Protect from light during incubation.
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or cell culture medium to remove unbound dye and reduce background fluorescence.
-
-
Imaging: Immediately image the stained cells using a fluorescence microscope with appropriate filter sets for fluorescein (Excitation/Emission: ~490/520 nm).
Optimization of Incubation Time
To determine the optimal incubation time, a time-course experiment should be performed.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| OAF Concentration | 5 µM | 5 µM | 5 µM | 5 µM |
| Incubation Time | 15 min | 30 min | 45 min | 60 min |
| Cell Type | Your cell line | Your cell line | Your cell line | Your cell line |
Observe the staining pattern and intensity at each time point to identify the incubation duration that provides the best membrane staining with the lowest background.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Weak or No Signal | Insufficient Incubation Time: The dye has not had enough time to incorporate into the cell membranes. | Increase the incubation time. Perform a time-course experiment to find the optimal duration. |
| Low OAF Concentration: The concentration of the dye is too low to produce a detectable signal. | Increase the OAF concentration. Titrate the concentration to find the optimal balance between signal and background. | |
| Poor Dye Quality: The OAF stock solution may have degraded due to improper storage or exposure to light. | Prepare a fresh OAF stock solution from a new vial. Store aliquots at -20°C and protect from light. | |
| High Background | Excessive Incubation Time: Prolonged incubation can lead to non-specific binding and internalization of the dye. | Reduce the incubation time. Refer to your optimization experiment to select a shorter duration. |
| High OAF Concentration: Too much dye can result in high background fluorescence. | Decrease the OAF concentration. | |
| Inadequate Washing: Unbound dye remaining in the imaging medium contributes to background. | Increase the number and/or duration of the washing steps after incubation. | |
| Uneven Staining | Uneven Dye Distribution: The staining solution was not evenly applied to the cells. | Ensure the entire cell monolayer is covered with the staining solution during incubation. Gently rock the dish to promote even distribution. |
| Cell Clumping: Cells that are too confluent or clumped may not stain evenly. | Use cells at a lower confluency (e.g., 70-80%). | |
| Photobleaching | Excessive Light Exposure: The fluorescent signal is fading rapidly during imaging. | Minimize the exposure time and excitation light intensity. Use an anti-fade mounting medium if compatible with your live-cell experiment. |
| Cell Toxicity | High OAF Concentration or Prolonged Incubation: The dye may be toxic to cells at high concentrations or with long exposure. | Perform a cell viability assay (e.g., Trypan Blue exclusion) to assess the toxicity of your staining conditions. Reduce the OAF concentration and/or incubation time if necessary. |
Visualizations
Caption: A flowchart illustrating the key steps in the this compound (OAF) staining protocol for live adherent cells.
Caption: A diagram illustrating the intercalation of the lipophilic OAF molecule into the cell membrane's lipid bilayer.
how to prevent aggregation of 5-(Octadecylthiocarbamoylamino)fluorescein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Octadecylthiocarbamoylamino)fluorescein. Our aim is to help you overcome common challenges, particularly aggregation, to ensure the reliability and success of your experiments.
Troubleshooting Guide: Aggregation of this compound
The long octadecyl chain of this compound imparts a hydrophobic character, leading to a high propensity for aggregation in aqueous solutions. This can manifest as decreased fluorescence, unexpected localization, or precipitation. Follow this guide to diagnose and resolve aggregation issues.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for aggregation of this compound.
Question & Answer Troubleshooting
Q1: I am observing very weak or no fluorescence signal from my sample. Could this be due to aggregation?
A1: Yes, aggregation is a common cause of reduced fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ). When the dye molecules clump together, their fluorescence can be significantly diminished.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your stock and working solutions. Do you see any visible precipitates or cloudiness?
-
Dilution Series: Prepare a dilution series of your working solution and measure the fluorescence at each concentration. If the fluorescence does not increase linearly with concentration, aggregation is likely occurring.
-
Microscopy: If you are using the probe for imaging, look for punctate, bright aggregates instead of the expected staining pattern.
Q2: My stock solution, prepared in DMSO, appears clear. However, when I dilute it into my aqueous buffer, it becomes cloudy. What should I do?
A2: This is a classic sign of precipitation due to the poor water solubility of the probe. The octadecyl tail makes the molecule highly lipophilic.
Troubleshooting Steps:
-
Optimize Solvent Composition: Try diluting your DMSO stock into a buffer containing a small percentage of an organic co-solvent like ethanol. It is recommended to test a range of co-solvent concentrations (e.g., 1-10%) to find the optimal balance for solubility and experimental compatibility.
-
Incorporate Surfactants: The addition of a non-ionic surfactant at a concentration above its critical micelle concentration (CMC) can help to solubilize the probe by forming micelles.[1][2] Common choices include Tween® 20 or Pluronic® F-127. Start with a concentration of 0.01% to 0.1% (w/v).
-
Sonication: Briefly sonicate your working solution after dilution. This can help to break up small aggregates that may have formed.
Q3: I am seeing non-specific, punctate staining in my cell imaging experiments. How can I achieve more uniform membrane labeling?
A3: Punctate staining is a strong indicator of probe aggregation in the staining solution or on the cell surface.
Troubleshooting Steps:
-
Lower the Working Concentration: High concentrations of lipophilic probes can lead to aggregation.[3] Try reducing the final concentration of this compound in your staining buffer.
-
Optimize Staining Buffer: As mentioned previously, the addition of a mild, non-ionic surfactant to your staining buffer can prevent aggregation and promote more uniform labeling.
-
Pre-warm the Staining Solution: Gently warming the staining solution to the experimental temperature before adding it to your cells can sometimes improve solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Q2: How should I store the solid compound and stock solutions?
A2:
-
Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare aliquots of your stock solution in anhydrous DMSO to avoid repeated freeze-thaw cycles and store them at -20°C.
Q3: What is the recommended working concentration for this probe?
A3: The optimal working concentration is highly application-dependent. For cell-based imaging, a starting concentration in the range of 1-10 µM is recommended. However, you should always perform a titration to determine the lowest effective concentration that provides a good signal-to-noise ratio for your specific experiment to minimize the risk of aggregation.
Q4: Can I use buffers containing primary amines, such as Tris or glycine?
A4: While the thiocarbamoyl group is generally more stable than an isothiocyanate, it is good practice to be aware of potential reactions. If you are performing conjugation reactions, avoid primary amine-containing buffers. For general staining protocols, Tris or glycine buffers are often used without issue, but if you suspect instability, consider switching to a buffer like PBS or HEPES.
Quantitative Data Summary
| Parameter | Recommended Value/Condition |
| Storage (Solid) | -20°C, desiccated, protected from light |
| Stock Solution Solvent | Anhydrous DMSO |
| Stock Solution Storage | -20°C in aliquots |
| Typical Working Concentration | 1-10 µM (application-dependent, titration recommended) |
| Recommended Co-solvents | Ethanol (1-10% in final working solution) |
| Recommended Surfactants | Tween® 20, Pluronic® F-127 (start with 0.01-0.1% w/v) |
Experimental Protocols
Protocol for Optimizing Working Buffer to Prevent Aggregation
This protocol provides a general framework for testing different buffer conditions to minimize the aggregation of this compound.
Objective: To determine the optimal concentration of a co-solvent or surfactant to maintain the solubility and fluorescence of the probe in an aqueous working buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvent (e.g., Ethanol)
-
Surfactant (e.g., 10% Tween® 20 stock solution)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Set up Test Conditions: In a series of microcentrifuge tubes or wells of a microplate, prepare your test buffers. For example:
-
Buffer alone (Control)
-
Buffer + 1% Ethanol
-
Buffer + 5% Ethanol
-
Buffer + 10% Ethanol
-
Buffer + 0.01% Tween® 20
-
Buffer + 0.05% Tween® 20
-
Buffer + 0.1% Tween® 20
-
-
Prepare Working Solutions: Dilute the 1 mM stock solution into each of the test buffers to a final concentration of 5 µM. Prepare a sufficient volume for your analysis.
-
Incubate and Observe: Incubate the working solutions at room temperature for 15-30 minutes. Visually inspect each solution for any signs of precipitation or cloudiness.
-
Measure Fluorescence: Measure the fluorescence intensity of each solution using a fluorometer or plate reader with the appropriate excitation and emission wavelengths for fluorescein (Ex/Em ~490/520 nm).
-
Analyze Results:
-
The optimal buffer condition will be the one that shows the highest fluorescence intensity without any visible precipitation.
-
A significant drop in fluorescence compared to the DMSO stock (at the same concentration, if measurable) or a non-linear response in a dilution series can indicate aggregation.
-
Visualizing the Experimental Workflow
Caption: Workflow for optimizing the working buffer for this compound.
References
improving the photostability of 5-(Octadecylthiocarbamoylamino)fluorescein
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the photostability of 5-(Octadecylthiocarbamoylamino)fluorescein (OTAF) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OTAF) and what are its key properties?
| Property | Value | Reference |
| Molecular Formula | C39H50N2O5S | [1] |
| Molecular Weight | 678.89 g/mol | [1] |
| Excitation Wavelength (λex) | ~495 nm | [1] |
| Emission Wavelength (λem) | ~515 nm | [1] |
| Solubility | Soluble in DMSO and ethanol | [2] |
| Storage | Recommended at -20°C, protected from light and moisture | [1][2] |
Q2: What is photobleaching and why is it a concern for fluorescein-based probes like OTAF?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to light.[3] This process is a significant concern in fluorescence microscopy as it can limit the duration of imaging experiments and affect the quantitative analysis of data.[3] Fluorescein and its derivatives are known to be susceptible to photobleaching, which is often mediated by reactions with molecular oxygen in the excited triplet state of the fluorophore.[4]
Q3: How can I minimize photobleaching when using OTAF?
Several strategies can be employed to minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.[4][5]
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light by using shorter exposure times for image acquisition and keeping the shutter closed when not actively imaging.[3][5]
-
Use Antifade Reagents: Incorporate commercially available or self-made antifade reagents into the mounting medium or live-cell imaging buffer.[5][6] These reagents work by scavenging reactive oxygen species that contribute to photobleaching.[7]
-
Optimize Imaging Conditions: Select appropriate filter sets to maximize signal collection and minimize excitation of other cellular components that could contribute to phototoxicity.[8]
Q4: Are there chemical modifications to fluorescein that can improve its photostability?
Yes, various chemical modifications to the fluorescein core have been shown to enhance photostability. For instance, substitution with electron-withdrawing groups can sometimes improve resistance to photooxidation. While you may not be able to modify the OTAF you have, being aware of these principles can inform your choice of fluorescent probes in the future.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid Signal Fading (Photobleaching) | Excitation light is too intense. | Reduce laser power or use neutral density filters. Determine the minimal intensity required for a good signal. |
| Prolonged exposure to excitation light. | Decrease image acquisition time. Use an automated stage to revisit locations instead of continuous illumination. Keep the shutter closed when not acquiring images. | |
| Absence of antifade reagent. | Use a suitable antifade mounting medium for fixed cells or an antifade reagent in the buffer for live-cell imaging. | |
| High Background Fluorescence | Excess unbound probe. | Ensure thorough washing steps after staining to remove any unbound OTAF. |
| Autofluorescence from cells or medium. | Image a control sample without the probe to assess autofluorescence. Use a media with low autofluorescence (e.g., FluoroBrite™ DMEM). Consider using spectral unmixing if available on your microscope.[8] | |
| Non-specific binding of the probe. | Optimize the staining protocol by reducing the probe concentration or incubation time. | |
| Weak or No Fluorescent Signal | Incorrect filter set. | Ensure the excitation and emission filters are appropriate for OTAF's spectral properties (Excitation ~495 nm, Emission ~515 nm).[1] |
| Low probe concentration. | Increase the concentration of OTAF used for staining. Perform a concentration titration to find the optimal staining concentration. | |
| Probe degradation. | Store OTAF properly at -20°C, protected from light and moisture.[1][2] Prepare fresh working solutions. | |
| pH of the imaging medium. | The fluorescence of fluorescein derivatives can be pH-sensitive. Ensure the pH of your imaging buffer is within the optimal range for fluorescein fluorescence (typically pH > 7). |
Experimental Protocols
Protocol for Using a Commercial Antifade Reagent with OTAF in Fixed Cells
This protocol describes the use of a commercial antifade mounting medium, which is a common method to reduce photobleaching in fixed-cell imaging.
Materials:
-
Cells stained with this compound on a glass slide or coverslip
-
Phosphate-buffered saline (PBS)
-
Commercial antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant)
-
Microscope slides and coverslips
-
Nail polish or sealant
Procedure:
-
Final Wash: After the final step of your staining protocol, wash the cells 2-3 times with PBS to remove any residual unbound probe.
-
Remove Excess Buffer: Carefully aspirate the excess PBS from the slide or coverslip. Do not allow the sample to dry out completely.
-
Apply Antifade Mountant: Place a small drop of the antifade mounting medium onto the cell area of the slide.
-
Mount Coverslip: Gently lower a clean coverslip onto the drop of mounting medium, avoiding the formation of air bubbles.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours at room temperature in the dark.
-
Sealing: For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.
-
Imaging: Image the sample on a fluorescence microscope using the appropriate filter set for fluorescein. Minimize light exposure to further preserve the signal.
Visualizations
Caption: Experimental workflow for staining with OTAF and using an antifade reagent.
Caption: Troubleshooting logic for addressing rapid signal fading.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.
References
- 1. This compound | 65603-18-1 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Photobleaching [evidentscientific.com]
- 5. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 6. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluorescent Probes for Lipid Raft Analysis: Laurdan vs. 5-(Octadecylthiocarbamoylamino)fluorescein
An objective comparison for researchers, scientists, and drug development professionals investigating membrane microdomains.
The study of lipid rafts, specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, is crucial for understanding a myriad of cellular processes, from signal transduction to protein trafficking. The selection of an appropriate fluorescent probe to visualize and quantify the properties of these domains is a critical experimental decision. This guide provides a detailed comparison of Laurdan, a well-established and extensively characterized probe for lipid order, with 5-(Octadecylthiocarbamoylamino)fluorescein, a lipophilic fluorescein derivative.
Probes at a Glance: A Tale of Two Molecules
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a gold-standard fluorescent probe renowned for its sensitivity to the polarity of the membrane environment. In contrast, this compound is a less-characterized molecule featuring a fluorescein headgroup and a long acyl chain for membrane insertion. While both are lipophilic, their mechanisms for reporting on membrane properties differ significantly, with substantial implications for experimental design and data interpretation.
Mechanism of Action: Sensing the Lipid Environment
Laurdan: The photophysical properties of Laurdan are exquisitely sensitive to the degree of water penetration into the lipid bilayer.[1][2] In more fluid, liquid-disordered (Ld) phases, water molecules can more readily penetrate the membrane and surround the Laurdan fluorophore. This leads to dipolar relaxation around the excited-state probe, resulting in a redshift of its emission spectrum. Conversely, in more tightly packed, liquid-ordered (Lo) phases, characteristic of lipid rafts, water penetration is limited. This restricted environment leads to a blueshift in the emission spectrum. This spectral shift is the foundation for quantifying membrane lipid order.
This compound: This molecule is a derivative of fluorescein, a widely used fluorophore, with an attached octadecyl tail that facilitates its anchoring within the lipid bilayer.[3] Its fundamental mechanism of action is based on its inherent fluorescence. However, publicly available scientific literature does not currently provide evidence that its fluorescence emission is sensitive to the lipid packing, polarity, or phase state of the membrane in a manner that would allow for the quantitative analysis of lipid rafts. While it is expected to localize to membranes due to its lipophilicity, its utility beyond that of a general membrane stain for the specific purpose of lipid raft analysis has not been documented.
Quantitative Data Presentation
A direct quantitative comparison of the performance of these two probes for lipid raft analysis is hampered by the lack of published data for this compound in this specific application. The following table summarizes the available photophysical and chemical properties and highlights the current knowledge gaps for this compound.
| Property | Laurdan | This compound |
| Chemical Formula | C₂₄H₃₅NO | C₃₉H₅₀N₂O₅S |
| Molecular Weight | 353.55 g/mol | 658.9 g/mol [4] |
| Excitation Max (in membranes) | ~340-360 nm | Data not available |
| Emission Max (Ld phase) | ~490 nm[5][6] | Data not available |
| Emission Max (Lo phase) | ~440 nm[5][6] | Data not available |
| Quantum Yield | ~0.61[6] | Data not available |
| Sensitivity to Lipid Order | High, well-characterized | Not documented |
| Quantitative Analysis Method | Generalized Polarization (GP) | Not established |
Experimental Protocols
Laurdan: A Protocol for Quantifying Lipid Order
This protocol outlines the use of Laurdan for staining cells and quantifying membrane lipid order using Generalized Polarization (GP) microscopy. The GP value is calculated from the fluorescence intensities at two emission wavelengths and provides a ratiometric measure of membrane order, independent of probe concentration.
Materials:
-
Laurdan (stock solution of 1-10 mM in DMSO or ethanol)
-
Cells of interest cultured on glass-bottom dishes
-
Balanced salt solution (e.g., PBS or HBSS)
-
Microscope equipped for fluorescence imaging with two emission channels (e.g., 440 nm and 490 nm) and excitation at ~350 nm or a two-photon laser at ~780-800 nm.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Laurdan Staining:
-
Prepare a working solution of Laurdan at a final concentration of 5-10 µM in a balanced salt solution.
-
Remove the culture medium from the cells and wash once with the balanced salt solution.
-
Incubate the cells with the Laurdan working solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing: After incubation, wash the cells two to three times with the balanced salt solution to remove excess probe.
-
Imaging:
-
Image the cells immediately using a fluorescence microscope.
-
For two-photon microscopy, excite the sample at ~780-800 nm.
-
Simultaneously acquire images in two emission channels: one centered around 440 nm (for the ordered phase) and the other around 490 nm (for the disordered phase).
-
-
Data Analysis (GP Calculation):
-
For each pixel in the acquired images, calculate the GP value using the following formula: GP = (I₄₄₀ - G * I₄₉₀) / (I₄₄₀ + G * I₄₉₀) Where I₄₄₀ and I₄₉₀ are the intensities in the respective channels, and G is a correction factor for the differential transmission of the two channels in the optical path. The G factor should be determined for the specific microscope setup.
-
Generate a pseudo-colored GP image where different colors represent different GP values, providing a map of membrane lipid order. Higher GP values (closer to +1) indicate a more ordered membrane, while lower GP values (closer to -1) indicate a more fluid membrane.
-
This compound: A General Protocol for Membrane Staining
The following is a hypothetical protocol for using this compound as a general membrane stain, based on its properties as a lipophilic fluorescein derivative. It is important to note that this protocol is not validated for the analysis of lipid rafts, and the utility of this probe for such applications remains to be determined.
Materials:
-
This compound (stock solution in a suitable organic solvent like DMSO)
-
Cells of interest cultured on glass-bottom dishes
-
Balanced salt solution (e.g., PBS or HBSS)
-
Fluorescence microscope with standard filters for fluorescein (Excitation ~490 nm, Emission ~520 nm).
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.
-
Staining:
-
Prepare a working solution of the probe in a balanced salt solution. The optimal concentration would need to be determined empirically, likely in the 1-10 µM range.
-
Remove the culture medium, wash the cells with the balanced salt solution, and incubate with the staining solution for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells two to three times with the balanced salt solution.
-
Imaging: Image the cells using a standard fluorescein filter set.
Validation Required: To validate this probe for lipid raft studies, experiments would be needed to determine if its fluorescence spectrum, lifetime, or anisotropy changes in response to alterations in membrane lipid composition and order.
Visualization of Experimental Workflows
The following diagrams illustrate the experimental workflow for using Laurdan and the necessary steps to validate a novel probe like this compound for lipid raft analysis.
Caption: Experimental workflow for Laurdan-based lipid raft analysis.
Caption: Workflow for validating a new probe for lipid order sensing.
Conclusion and Future Outlook
Laurdan remains the probe of choice for the quantitative analysis of lipid order in cellular membranes due to its well-understood mechanism of action and the robust analytical framework of Generalized Polarization. Its sensitivity to the local membrane environment allows for detailed mapping of lipid domains.
This compound, while structurally suited for membrane incorporation, currently lacks the necessary characterization to be recommended for lipid raft analysis. It may serve as a general membrane stain, but its potential to report on the biophysical properties of the membrane is unknown.
For researchers seeking to explore alternatives to Laurdan, the immediate focus should be on the thorough characterization of candidate probes. This includes detailed spectroscopic studies in model membranes of varying lipid composition to ascertain any sensitivity to lipid packing. Without such foundational data, the interpretation of fluorescence signals from complex cellular environments in the context of lipid rafts would be speculative. The development of new probes with improved photostability, quantum yield, and spectral properties remains an active area of research that promises to further illuminate the intricate world of membrane microdomains.
References
- 1. A two-photon fluorescent probe for lipid raft imaging: C-laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 65603-18-1 | Benchchem [benchchem.com]
- 4. This compound | C39H50N2O5S | CID 3035557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Laurdan Membrane Fluidity Assay [bio-protocol.org]
- 6. [PDF] Laurdan Generalized Polarization: from cuvette to microscope | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Fluorescent Probes for Live Cell Imaging of Lipid-Rich Organelles
Introduction: 5-(Octadecylthiocarbamoylamino)fluorescein (OTCF) is a lipophilic fluorescent probe characterized by a fluorescein core and a long octadecyl tail. This structure allows it to readily insert into lipid bilayers, making it a useful tool for labeling and tracking cellular membranes and other lipid-rich components in live cells.[1] However, the field of fluorescence microscopy is rapidly evolving, with a continuous demand for probes offering improved photostability, specificity, spectral diversity, and lower cytotoxicity. This guide provides a detailed comparison of viable alternatives to OTCF, focusing on probes designed to image key lipid-rich organelles: lipid droplets, the endoplasmic reticulum, and the plasma membrane.
Comparison of Alternative Fluorescent Probes
The selection of an appropriate fluorescent probe is critical for successful live-cell imaging. Key factors include the specific organelle of interest, the desired spectral properties for multiplexing, and the required photostability for long-term time-lapse experiments. The following tables summarize the quantitative and qualitative properties of leading alternatives to OTCF.
Probes for Lipid Droplet Imaging
Lipid droplets (LDs) are dynamic organelles central to lipid storage and metabolism.[2][3][4] Visualizing their dynamics requires specific and photostable probes.
| Probe Name | Excitation (nm) | Emission (nm) | Key Advantages | Disadvantages/Limitations |
| BODIPY 493/503 | ~493 | ~503 | Bright green fluorescence, high selectivity, compatible with standard filters.[] | Limited photostability, potential for background signal as it is not strictly fluorogenic.[2][6][7] |
| Nile Red | ~552 (in methanol) | ~636 (in methanol) | Fluorogenic (low fluorescence in aqueous media), good for quantifying lipid content.[8] | Broad emission spectrum can complicate multicolor imaging, prone to photobleaching.[][9] |
| Monodansylpentane (MDH) | ~405 | ~485 (in oil) | Extraordinarily photostable compared to Nile Red and BODIPY 493/503, blue emission allows for easy multicolor imaging.[10][11][12] | Requires UV/violet excitation, which can be more phototoxic to cells. |
| Lipi-Probes (Green, Red) | ~472 (Green) / ~520 (Red) | ~510 (Green) / ~589 (Red) | High specificity to LDs with low background, suitable for long-term monitoring (up to 48h).[13] | Newer probes, may have less extensive citation history compared to BODIPY or Nile Red. |
| LD540 | ~543 | ~550-650 | Spectrally resolvable from GFP, 15 times more photostable than BODIPY 493/503.[6][9] | Not as commonly available as mainstream dyes. |
Probes for Endoplasmic Reticulum (ER) Imaging
The ER is a vast network of membranes involved in protein and lipid synthesis.[14][15] ER-specific probes are essential for studying its structure and function.[16]
| Probe Name | Excitation (nm) | Emission (nm) | Key Advantages | Disadvantages/Limitations |
| ER-Tracker™ Green | ~504 | ~511 | Highly selective for the ER, cell-permeant, suitable for live cells.[17][18] | Based on glibenclamide, which has pharmacological activity and could potentially affect ER function.[17][18][19] |
| ER-Tracker™ Red | ~587 | ~615 | Red-shifted emission is ideal for multiplexing with green probes (e.g., GFP).[20] | Glibenclamide-based, carrying the same potential for off-target effects as ER-Tracker Green.[18][19] |
| LumiTracker® ER Dyes | (Green and Red variants available) | (Green and Red variants available) | Highly selective, cell-permeant, staining is partially retained after fixation.[21] | Unsuitable for staining cells after fixation; potential for non-ER labeling in certain cell types.[21] |
Probes for Plasma Membrane Imaging
The plasma membrane is a critical barrier and signaling hub. Probes that specifically label it without rapid internalization are highly valuable.
| Probe Name | Excitation (nm) | Emission (nm) | Key Advantages | Disadvantages/Limitations |
| PKmem Probes (555, 590, 650) | ~555 / 590 / 650 | ~575 / 606 / 671 | Extremely low phototoxicity, high specificity, fast staining (5-15 min), compatible with super-resolution microscopy (STED, SIM).[22][23][24] | As with any exogenous label, high concentrations may alter membrane metabolism.[23] |
| Anionic Cyanine Probes | (Spans green to near-infrared) | (Spans green to near-infrared) | Improved brightness and slower internalization compared to some existing probes, wash-free staining.[25][26] | Relatively new class of probes. |
Experimental Protocols
Accurate and reproducible staining is fundamental to live-cell imaging. Below are detailed protocols for several of the most widely used probes.
Protocol 1: Staining Lipid Droplets with Nile Red
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of Nile Red in high-quality, anhydrous DMSO. Store aliquots at -20°C, protected from light and repeated freeze-thaw cycles.[8]
-
Preparation of Working Solution: Immediately before use, dilute the 1 mM stock solution to a final working concentration of 200-1000 nM in a suitable buffer like Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or serum-free medium.[8]
-
Cell Staining (Adherent Cells): a. Grow cells on glass-bottom dishes or coverslips to the desired confluency. b. Aspirate the culture medium and wash the cells once with pre-warmed HHBS or PBS. c. Add the Nile Red working solution to cover the cells. d. Incubate for 5-10 minutes at 37°C, protected from light.[8]
-
Imaging: a. Remove the staining solution and replace it with fresh, pre-warmed imaging medium (e.g., phenol red-free medium). b. Image the cells immediately. For selective imaging of neutral lipids in droplets, use excitation around 488 nm and collect emission between 500–580 nm. For phospholipids, use excitation at ~590 nm and collect emission from 600–700 nm.[27]
Protocol 2: Staining Lipid Droplets with BODIPY 493/503
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution in DMSO.
-
Preparation of Working Solution: Dilute the stock solution in pre-warmed serum-free medium or PBS to a final concentration of 0.5–2 µM.
-
Cell Staining: a. Wash cells grown on a glass-bottom dish with PBS. b. Add the BODIPY 493/503 working solution and incubate for 15–30 minutes at 37°C. c. Wash the cells two to three times with PBS to remove excess dye and reduce background fluorescence.
-
Imaging: a. Add fresh, pre-warmed imaging medium. b. Image using a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~500-550 nm).
Protocol 3: Staining the Endoplasmic Reticulum with ER-Tracker™ Red
-
Preparation of Stock Solution: Reconstitute the lyophilized ER-Tracker™ Red (100 µg) in 110 µL of high-quality DMSO to make a 1 mM stock solution. Aliquot and store at ≤–20°C with desiccant.[18]
-
Preparation of Working Solution: Dilute the stock solution in pre-warmed HBSS or other suitable buffer to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined experimentally.
-
Cell Staining: a. Remove the culture medium from adherent cells and rinse once with HBSS. b. Add the pre-warmed staining solution and incubate for 15–30 minutes at 37°C.[18]
-
Imaging: a. Replace the staining solution with fresh, probe-free medium. b. View the cells using a fluorescence microscope with a TRITC or similar filter set (Excitation: ~587 nm, Emission: ~615 nm).[20]
Protocol 4: Staining the Plasma Membrane with PKmem Probes
-
Preparation of Stock Solution: Add 50 µL of anhydrous DMSO to one vial of lyophilized PKmem dye to create a 1000x stock solution. Store at -20°C.[23]
-
Preparation of Working Solution: Dilute the 1000x stock solution 1:1000 in fresh cell culture medium or HBSS.
-
Cell Staining: a. Remove the culture medium from the cells and wash once with HBSS. b. Cover the cells with the freshly diluted PKmem working solution. c. Incubate for 5-15 minutes at 37°C.[22][23]
-
Imaging: a. Imaging can be performed directly in the staining solution or after washing with fresh medium. b. Use appropriate filter sets based on the specific PKmem probe (e.g., YFP for PKmem 555, TRITC for PKmem 590, Cy5 for PKmem 650).[23]
Visualizations: Workflows and Concepts
To better illustrate the experimental processes and relationships between these probes, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for live-cell staining and imaging.
Caption: Cellular targets of alternative fluorescent probes for imaging lipid-rich structures.
Caption: Logical comparison of key performance features for common lipid droplet probes.
References
- 1. This compound | 65603-18-1 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Fluorescent Probes for Lipid Droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. EP2284541A1 - Fluorescence-based imaging and analysis of cells and cellular components using lipophilic dyes with improved specificity, spectral property and photostability - Google Patents [patents.google.com]
- 7. thno.org [thno.org]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. Monodansylpentane as a Blue-Fluorescent Lipid-Droplet Marker for Multi-Color Live-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monodansylpentane as a blue-fluorescent lipid-droplet marker for multi-color live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorescent probes for targeting endoplasmic reticulum: design strategies and their applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Fluorescent flavonoids for endoplasmic reticulum cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probing Endoplasmic Reticulum Dynamics using Fluorescence Imaging and Photobleaching Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Invitrogen ER-Tracker Red (BODIPY TR Glibenclamide), for live-cell imaging 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 20. abpbio.com [abpbio.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. Plasma membrane probes for live cell imaging [lubio.ch]
- 23. spirochrome.com [spirochrome.com]
- 24. PKmem 590 - Probe for live or fixed cell imaging of the plasma membrane [spirochrome.com]
- 25. researchgate.net [researchgate.net]
- 26. biorxiv.org [biorxiv.org]
- 27. Nile Red Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
validation of 5-(Octadecylthiocarbamoylamino)fluorescein as a lipid raft marker
A Comparative Guide to Fluorescent Markers for Lipid Raft Validation
This guide provides a comparative analysis of fluorescent probes used for the identification and validation of lipid rafts, which are dynamic, sterol- and sphingolipid-enriched microdomains in the cell membrane. These domains act as crucial platforms for signal transduction, protein trafficking, and membrane organization.[1][2][3][4] The selection of an appropriate marker is critical for the accurate study of these structures. Here, we compare established markers and discuss the hypothetical properties of 5-(Octadecylthiocarbamoylamino)fluorescein, a lipophilic dye.
Evaluating this compound (OT-AF) as a Potential Marker
While specific validation data for this compound (OT-AF) as a lipid raft marker is not extensively available in peer-reviewed literature, its structure suggests it would function as a lipid analog probe. The molecule combines a fluorescein headgroup with a long C18 octadecyl tail. This design allows it to intercalate into the lipid bilayer, with the hydrophobic tail anchoring it within the membrane. Similar long-chain fluorescein esters have been developed as general-purpose lipophilic indicators, often for measuring membrane properties like pH.
Theoretically, OT-AF's preference for lipid rafts would depend on the saturation of its octadecyl chain. Saturated lipid probes tend to preferentially partition into the more ordered, tightly packed environment of lipid rafts.[5] However, without experimental validation, its specificity, potential for membrane disruption, and environmental sensitivity remain uncharacterized. Researchers considering its use should perform rigorous co-localization studies with established raft markers and assess its impact on membrane integrity.
Comparison of Established Lipid Raft Markers
The validation of lipid rafts typically relies on a combination of biochemical methods and microscopy using fluorescent probes. The ideal probe should selectively partition into or bind to components of these microdomains without perturbing their native structure.[6][7] Below is a comparison of three widely used classes of fluorescent lipid raft markers.
Table 1: Qualitative Comparison of Common Lipid Raft Markers
| Marker Class | Example(s) | Target | Mechanism of Action | Advantages | Limitations |
| Lectin-Based Probes | Fluorescent Cholera Toxin B Subunit (CTX-B) | Ganglioside GM1 | The pentameric B subunit of cholera toxin binds with high avidity to up to five GM1 molecules, which are enriched in lipid rafts.[8][9][10] | High specificity for a known raft component (GM1).[9] Widely used and well-characterized.[10] | As a pentavalent ligand, it can cross-link GM1 molecules, potentially inducing artificial clustering or altering raft dynamics.[5][8][11] Its large size may sterically hinder other interactions. |
| Environment-Sensitive Dyes | Laurdan, C-Laurdan | General Membrane (Lipid Packing) | Partitions into the membrane interface. Its fluorescence emission spectrum is sensitive to the polarity of the local environment, which differs between ordered (raft) and disordered (non-raft) phases.[12] | Reports on the physical properties (lipid order) of the membrane directly.[2][13] Does not bind to a specific molecule, avoiding clustering artifacts. Suitable for live and fixed cells.[12] | Does not label a specific raft component. Requires specialized imaging analysis (Generalized Polarization - GP imaging).[13] C-Laurdan offers improved photostability for confocal microscopy.[14][15][16] |
| Sterol-Binding Probes | Filipin | Cholesterol | A polyene antibiotic that forms fluorescent complexes with 3-β-hydroxysterols, primarily cholesterol.[17] | Directly labels cholesterol, a key component of lipid rafts.[18] | Can be highly disruptive to membrane structure and function, causing artifacts.[19] Binds to cholesterol indiscriminately in both plasma and intracellular membranes.[17] Primarily used in fixed cells. |
Table 2: Quantitative and Photophysical Properties
| Marker | Typical Working Concentration | Excitation Max (nm) | Emission Max (nm) | Key Quantitative Metric |
| Fluorescent CTX-B | 1 - 10 µg/mL[20] | Varies with fluorophore (e.g., FITC ~495 nm, Alexa Fluor 488 ~495 nm) | Varies with fluorophore (e.g., FITC ~519 nm, Alexa Fluor 488 ~519 nm) | Co-localization coefficient with proteins of interest. |
| Laurdan / C-Laurdan | ~10 µM[21] | ~360-405 nm[15] | ~440 nm (Ordered Phase), ~490-500 nm (Disordered Phase)[12] | Generalized Polarization (GP) Value, calculated from the intensity in the two emission channels. Higher GP indicates a more ordered membrane.[13] |
| Filipin | 50 - 65 µg/mL[17][22] | ~340-380 nm | ~385-480 nm | Fluorescence intensity in cholesterol-rich regions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for labeling lipid rafts in cultured mammalian cells.
Protocol 1: Staining Lipid Rafts with Fluorescent Cholera Toxin B Subunit (CTX-B)
This protocol is for labeling GM1-containing lipid rafts on the surface of live or fixed cells.
-
Cell Preparation: Culture cells to a desired confluency (e.g., 70-80%) on glass coverslips or in imaging-compatible dishes.
-
Washing: Gently wash the cells three times with a pre-chilled buffer, such as Hank's Balanced Salt Solution (HBSS) containing 0.5% Bovine Serum Albumin (BSA), to remove serum components.[9] Perform all subsequent steps at 4°C to minimize endocytosis.
-
Staining: Dilute the fluorescently-labeled CTX-B conjugate (e.g., CTX-B-FITC or CTX-B-Alexa Fluor 488) to a final concentration of 1-8 µg/mL in cold HBSS + 0.5% BSA.[9][20]
-
Incubation: Remove the wash buffer and add the CTX-B solution to the cells. Incubate for 30 minutes at 4°C, protected from light.[9][20]
-
Washing: Wash the cells three times with cold HBSS + 0.5% BSA to remove unbound toxin.
-
Fixation (Optional but Recommended): To preserve the surface staining, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at 4°C.[9][23] Note: Using organic solvents like methanol will dissolve lipid rafts.[20]
-
Final Washes: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips with an appropriate mounting medium. Image the cells using fluorescence microscopy with filter sets appropriate for the chosen fluorophore.
Protocol 2: Staining with Laurdan for Membrane Order Imaging
This protocol describes how to label cells with Laurdan to visualize membrane lipid packing.
-
Cell Preparation: Culture cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Laurdan Solution Preparation: Prepare a stock solution of Laurdan (e.g., 5 mM in DMF or DMSO). On the day of the experiment, dilute the stock to a final working concentration of 5-10 µM in serum-free culture medium.
-
Staining: Replace the culture medium with the Laurdan working solution. Incubate the cells for 30-60 minutes at 37°C, protected from light.[21]
-
Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess probe.
-
Imaging: Image the live cells immediately in pre-warmed imaging medium. Use a two-photon or confocal microscope equipped with two emission channels. Excite the probe at ~405 nm. Collect emission simultaneously in two channels: one for the ordered phase (e.g., 415-455 nm) and one for the disordered phase (e.g., 490-530 nm).[15]
-
Data Analysis: Calculate the Generalized Polarization (GP) image pixel-by-pixel using the formula: GP = (I_ordered - G * I_disordered) / (I_ordered + G * I_disordered), where I is the intensity in each channel and G is a correction factor for the instrument's sensitivity in each channel.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate a typical experimental workflow for lipid raft analysis and a simplified signaling pathway commonly associated with these microdomains.
Caption: A typical workflow for fluorescently labeling and analyzing lipid rafts in cultured cells.
References
- 1. Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipid rafts: novel therapeutic targets for metabolic, neurodegenerative, oncological, and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Lipid Raft Partitioning of Fluorescently-tagged Probes in Living Cells by Fluorescence Correlation Spectroscopy (FCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of cholera toxin B-subunit as a raft cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent probes for lipid rafts ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Fluorescent probes for lipid rafts: from model membranes to living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functions of cholera toxin B-subunit as a raft cross-linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. mdpi.com [mdpi.com]
- 11. Markers for Detergent-resistant Lipid Rafts Occupy Distinct and Dynamic Domains in Native Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. A two-photon fluorescent probe for lipid raft imaging: C-laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Selective binding of perfringolysin O derivative to cholesterol-rich membrane microdomains (rafts) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-Time Analysis of the Effects of Cholesterol on Lipid Raft Behavior Using Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. CTB Labeled Lipid Raft (LR) Solution [absin.net]
- 21. researchgate.net [researchgate.net]
- 22. Cholesterol-Rich Lipid Rafts in the Cellular Membrane Play an Essential Role in Avian Reovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
5-(Octadecylthiocarbamoylamino)fluorescein quantum yield and brightness comparison
For researchers in cellular biology, drug development, and molecular imaging, the selection of a fluorescent probe is a critical decision that directly impacts experimental sensitivity and accuracy. While the specific photophysical properties of 5-(Octadecylthiocarbamoylamino)fluorescein (ODAF) are not widely documented in publicly available literature, its constituent parts—a lipophilic octadecyl chain and a fluorescein core linked by a thiocarbamoyl group—suggest its utility in applications requiring membrane or lipid association.
This guide provides a comparative analysis of ODAF's likely counterparts: Fluorescein-5-isothiocyanate (FITC), a classic fluorescein derivative; Alexa Fluor 488, a modern high-performance dye; and DyLight 488, another popular alternative. The comparison focuses on quantum yield and molecular brightness, two key indicators of a fluorophore's performance.
Performance Comparison of Green Fluorescent Dyes
The brightness of a fluorescent dye is a crucial metric for assessing its performance, particularly in applications where signal intensity is paramount. It is determined by the product of the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light)[1].
| Fluorophore | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| FITC | 75,000 | 0.92[2] | 69,000 |
| Alexa Fluor 488 | 71,000[3] | 0.92[3][4][5] | 65,320 |
| DyLight 488 | 70,000[6][7][8] | High (exact value not specified) | Not specified |
Experimental Protocols
Determining Fluorescence Quantum Yield: The Comparative Method
The relative fluorescence quantum yield of an unknown sample can be determined with high accuracy using the comparative method, which involves a well-characterized standard sample with a known quantum yield[1][9][10][11][12].
Principle: If solutions of a standard and a test sample have identical absorbance at the same excitation wavelength, it is assumed they are absorbing the same number of photons. Therefore, a simple ratio of their integrated fluorescence intensities will yield the ratio of their quantum yields[1].
Procedure:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the test sample. For green dyes, fluorescein in 0.1 M NaOH (Quantum Yield = 0.95) is a common standard[11].
-
Solution Preparation: Prepare a series of dilute solutions for both the standard and the test sample in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects[11].
-
Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and instrument settings (e.g., slit widths, detector voltage).
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the linear fit for each plot.
-
-
Quantum Yield Calculation: The quantum yield of the test sample (Φₓ) is calculated using the following equation[1][10][12]:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients of the plots for the test sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and standard, respectively (if different).
-
Visualizing Experimental Workflows
A common application for fluorescent dyes like those discussed is the labeling of proteins for subsequent visualization and analysis.
Caption: A generalized workflow for fluorescently labeling proteins.
This diagram illustrates the key stages involved in covalently attaching a fluorescent dye to a protein, a fundamental process in many biological assays[13][14][15][16]. The process begins with the preparation of both the protein and the dye, followed by the conjugation reaction. A critical purification step is then required to remove any unconjugated dye. Finally, the labeled protein is characterized to determine the degree of labeling and used in downstream applications.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. stressmarq.com [stressmarq.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Extinction Coefficient [DyLight 488] | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 11. iss.com [iss.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 15. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - UZ [thermofisher.com]
- 16. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Neuronal Tracers: DiI vs. Fluorescein Dextran Amines
For researchers in neuroscience and drug development, selecting the appropriate neuronal tracer is a critical decision that profoundly impacts the quality and reliability of experimental outcomes. Among the myriad of available options, the lipophilic carbocyanine dye DiI and hydrophilic fluorescein dextran amines (FDAs) are two of the most established and widely utilized tracers. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid researchers in making an informed choice for their specific applications.
At a Glance: Key Differences
DiI and FDAs operate on fundamentally different principles, which dictates their suitability for various experimental paradigms. DiI, a lipophilic molecule, intercalates into the lipid bilayer of the neuronal membrane and spreads via lateral diffusion. This property allows for its use in both living and fixed tissues. In contrast, FDAs are hydrophilic molecules that are actively transported within the cytoplasm of neurons, a process that is dependent on the metabolic activity of the cell and is therefore only effective in living tissue.
Quantitative Performance Comparison
To facilitate a direct comparison, the table below summarizes the key quantitative parameters of DiI and a representative Fluorescein Dextran Amine.
| Property | DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) | Fluorescein Dextran Amine (FDA) |
| Chemical Nature | Lipophilic Cationic Indocarbocyanine Dye | Hydrophilic Polysaccharide Conjugate |
| Labeling Mechanism | Lateral diffusion within the plasma membrane | Active axonal transport (anterograde and retrograde) |
| Tissue Compatibility | Live and fixed tissue | Primarily live tissue; can be fixed post-labeling |
| Transport Direction | Anterograde and retrograde | Anterograde and retrograde (molecular weight dependent) |
| Excitation Max. | ~549 nm | ~494 nm |
| Emission Max. | ~565 nm | ~521 nm |
| Molecular Weight | ~933.87 g/mol | Variable (e.g., 3,000 to 70,000 g/mol ) |
| Toxicity | Generally considered non-toxic for tracing studies.[1] | Low toxicity.[1] |
| Photostability | Moderate; can be susceptible to photobleaching with intense illumination. | Lower photostability compared to rhodamine and Alexa Fluor conjugates.[2] |
| Fixability | Inherently stains membranes; can be combined with fixation. | Aldehyde-fixable due to amine groups.[3] |
In-Depth Analysis of Performance
Labeling Efficiency and Transport
DiI's labeling is dependent on its slow lateral diffusion within the neuronal membrane. This process can be time-consuming, often requiring long incubation periods, especially for tracing long neuronal pathways.[4] The diffusion rate is also influenced by temperature and the fixation state of the tissue.
Fluorescein Dextran Amines, on the other hand, are actively transported within the neuron. The direction and efficiency of this transport are influenced by the molecular weight of the dextran conjugate.[2] Lower molecular weight FDAs (e.g., 3,000 MW) tend to show more extensive and rapid bidirectional transport, while higher molecular weight conjugates (e.g., 10,000 MW and above) are often favored for more defined anterograde or retrograde tracing.[2][5][6] Active transport in living neurons generally results in faster labeling over long distances compared to the passive diffusion of DiI.
Signal and Photostability
DiI exhibits bright fluorescence upon incorporation into the lipid membrane. However, like many fluorescent dyes, it is prone to photobleaching, which can be a limitation in experiments requiring prolonged or intense imaging.
Fluorescein, the fluorophore in FDAs, is known for its bright green emission. However, it is also recognized for its relatively lower photostability compared to other fluorophores like rhodamine or the Alexa Fluor series.[2] For experiments involving extensive confocal microscopy or long-term imaging, the selection of a more photostable fluorophore conjugated to the dextran amine may be advantageous.
Toxicity and Biocompatibility
Both DiI and FDAs are generally considered to have low toxicity and to be biocompatible for neuronal tracing applications in both in vitro and in vivo models.[1] However, as with any exogenous agent, it is crucial to perform appropriate controls to assess any potential impact on neuronal health and function in the specific experimental system. High concentrations of fluorescein have been reported to have toxic effects in some contexts.[7]
Experimental Methodologies
DiI Labeling Protocol (General Overview)
A common method for DiI labeling involves the precise placement of small crystals of the dye onto the neuronal tissue of interest.
-
Preparation: Prepare a solution of DiI in a suitable solvent (e.g., ethanol or DMSO) or use solid crystals.
-
Application: Using a fine-tipped instrument, such as a pulled glass micropipette, carefully apply a small amount of DiI to the specific area of living or fixed tissue.
-
Incubation: Incubate the tissue in an appropriate buffer (e.g., PBS or artificial cerebrospinal fluid) at a controlled temperature (room temperature to 37°C) for a duration ranging from days to weeks, depending on the desired tracing distance. The incubation should be carried out in the dark to prevent photobleaching.
-
Visualization: Following incubation, the tissue can be sectioned and visualized using fluorescence microscopy with appropriate filter sets for DiI (Excitation: ~549 nm, Emission: ~565 nm).
Fluorescein Dextran Amine Labeling Protocol (General Overview)
FDA labeling is typically performed in living tissue to allow for active axonal transport.
-
Preparation: Dissolve the Fluorescein Dextran Amine of the desired molecular weight in a sterile, physiologically compatible buffer (e.g., sterile saline or artificial cerebrospinal fluid) to the desired concentration.
-
Application: Inject a small volume of the FDA solution into the target region of the living animal or apply it to the cut end of a nerve. This can be done via pressure injection or iontophoresis.
-
Survival Period/Incubation: Allow for a survival period for the animal (for in vivo studies) or an incubation period for the tissue (for in vitro studies) to permit axonal transport of the tracer. The duration will depend on the transport rate and the distance to be traced, typically ranging from hours to days.
-
Fixation and Processing: After the transport period, perfuse the animal with a fixative (e.g., paraformaldehyde) or fix the tissue preparation. The tissue can then be sectioned.
-
Visualization: The sections can be directly observed using fluorescence microscopy with filter sets appropriate for fluorescein (Excitation: ~494 nm, Emission: ~521 nm). The signal can also be amplified using anti-fluorescein antibodies.
Signaling Pathways and Labeling Mechanisms
The fundamental difference in the labeling mechanism of DiI and FDAs is a crucial factor in experimental design.
Conclusion: Making the Right Choice
The choice between DiI and Fluorescein Dextran Amines hinges on the specific requirements of the experiment.
Choose DiI for:
-
Tracing in fixed post-mortem tissue: This is a key advantage of DiI, as active transport is not required.
-
Long-term studies in vitro: DiI can be used to label cells for extended periods to observe morphological changes.
-
Ease of application: The application of DiI crystals can be technically straightforward.
Choose Fluorescein Dextran Amines for:
-
Tracing in living animals: FDAs are actively transported, providing a dynamic view of neuronal connectivity.
-
Faster labeling over long distances: Active transport is generally more rapid than passive diffusion.
-
Combining with immunohistochemistry: The aldehyde-fixable nature of FDAs makes them highly compatible with subsequent antibody labeling.[3]
-
Molecular weight-dependent tracing: The availability of different molecular weight dextrans allows for some control over the transport characteristics.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each tracer, as outlined in this guide, will empower researchers to select the optimal tool to illuminate the intricate networks of the nervous system.
References
- 1. Dextran Labeling and Uptake in Live and Functional Murine Cochlear Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent and Biotinylated Dextrans—Section 14.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Dextran Amine-Conjugated Neural Tracing in Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pathway tracing using biotinylated dextran amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoroscein toxicity – Rare but dangerous - PMC [pmc.ncbi.nlm.nih.gov]
5-(Octadecylthiocarbamoylamino)fluorescein: A Superior Alternative for Long-Term Cell Tracking
In the dynamic fields of cell biology and drug development, the ability to accurately track cells over extended periods is paramount. Fluorescent dyes have long served as indispensable tools for this purpose, with fluorescein esters being a popular choice. However, traditional fluorescein-based dyes often suffer from limitations such as poor cellular retention and cytotoxicity. A lipophilic derivative, 5-(Octadecylthiocarbamoylamino)fluorescein (OTCF), has emerged as a promising alternative, offering significant advantages for long-term live-cell imaging and analysis. This guide provides an objective comparison of OTCF with other common fluorescein esters, supported by experimental data, to assist researchers in selecting the optimal tool for their specific needs.
Enhanced Cellular Retention: The Key Advantage of Lipophilicity
The primary advantage of OTCF lies in its unique chemical structure. The addition of a long octadecylthiocarbamoyl chain confers a high degree of lipophilicity to the fluorescein molecule.[1] This property facilitates the stable integration of OTCF into cellular membranes, leading to significantly improved intracellular retention compared to less lipophilic fluorescein esters.
Unlike dyes that remain free in the cytoplasm and are susceptible to efflux or dilution with each cell division, OTCF's association with cellular membranes ensures that the fluorescent signal is maintained within the cell for extended periods. This makes it an ideal candidate for long-term cell tracking studies, migration assays, and monitoring of slow cellular processes.
Comparative Performance: OTCF vs. Other Fluorescein Esters
To illustrate the superior performance of OTCF, a comparative analysis with two widely used fluorescein esters, Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) and Calcein AM, is presented below.
| Feature | This compound (OTCF) | Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) | Calcein AM |
| Mechanism of Retention | Stable integration into cellular membranes via lipophilic tail. | Covalent binding to intracellular proteins. | Hydrolysis by intracellular esterases to a membrane-impermeant form. |
| Long-Term Signal Stability | High | Moderate (signal halves with each cell division) | Moderate to Low (subject to efflux) |
| Suitability for Proliferation Studies | Not ideal for tracking cell division by dye dilution. | Gold standard for tracking cell generations. | Not suitable for proliferation studies. |
| Cytotoxicity | Low | Can be toxic at higher concentrations. | Generally low. |
| Staining Uniformity | High, stains cell membranes brightly. | Generally uniform cytoplasmic staining. | Uniform cytoplasmic staining. |
| Excitation/Emission Maxima | ~490 nm / ~520 nm | ~492 nm / ~517 nm | ~495 nm / ~515 nm |
Mechanism of Action and Experimental Workflow
The distinct mechanisms of action of these fluorescein esters determine their suitability for different applications. The following diagram illustrates the cellular uptake and retention pathways.
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are crucial. The following sections provide methodologies for cell staining and cytotoxicity assessment.
Protocol for Staining Cells with this compound (OTCF)
This protocol is optimized for staining adherent cells for long-term fluorescence microscopy.
Materials:
-
This compound (OTCF)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Adherent cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare a 1 mM stock solution of OTCF in DMSO. Store the stock solution at -20°C, protected from light.
-
Prepare a working staining solution. Dilute the OTCF stock solution in serum-free culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Wash the cells. Aspirate the culture medium and wash the cells twice with warm PBS.
-
Incubate with the staining solution. Add the working staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells. Aspirate the staining solution and wash the cells three times with complete culture medium.
-
Image the cells. The cells are now ready for long-term imaging.
Protocol for Cytotoxicity Assessment using MTT Assay
This protocol allows for the quantitative evaluation of the cytotoxic effects of the fluorescent dyes.
Materials:
-
Cells stained with OTCF, CFDA-SE, or Calcein AM
-
Unstained control cells
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate. Plate the stained and unstained cells at a density of 1 x 10^4 cells per well and incubate for 24, 48, and 72 hours.
-
Add MTT solution. After the desired incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize formazan crystals. Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure absorbance. Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability. Express the viability of the stained cells as a percentage of the unstained control cells.[2]
Conclusion
This compound offers significant advantages over traditional fluorescein esters for long-term cell tracking applications. Its lipophilic nature ensures superior cellular retention, leading to stable and bright fluorescent signals over extended periods with minimal cytotoxicity. While CFDA-SE remains the preferred choice for proliferation studies that rely on dye dilution, OTCF is the superior option for experiments requiring the long-term visualization of cell morphology, migration, and intercellular interactions. By understanding the distinct properties and mechanisms of these dyes, researchers can make informed decisions to advance their scientific investigations.
References
A Comparative Guide to Fluorescent Probes for Quantitative Nitric Oxide Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nitric oxide (NO), a critical signaling molecule, the selection of an appropriate fluorescent probe is paramount. While the query specified 5-(Octadecylthiocarbamoylamino)fluorescein (OTAF), it is important to clarify that OTAF is a lipophilic fluorescein derivative primarily utilized for investigating cell membrane dynamics due to its long octadecyl chain. It is not recognized as a probe for nitric oxide detection.
This guide, therefore, focuses on a comparative analysis of the most established and widely used fluorescent probes for the quantitative detection of nitric oxide: the diaminofluorescein (DAF) and diaminorhodamine (DAR) series of dyes. We will objectively compare their performance, provide detailed experimental protocols, and present supporting data to aid in the selection of the most suitable probe for your research needs.
Comparison of Key Performance Characteristics
The selection of an appropriate fluorescent probe for nitric oxide detection is critical for obtaining accurate and reliable quantitative data. The following table summarizes the key performance metrics of three widely used probes: 4,5-Diaminofluorescein (DAF-2), 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), and Diaminorhodamine-4M (DAR-4M). These parameters should be carefully considered in the context of the specific experimental design and biological system under investigation.
| Feature | DAF-2 | DAF-FM | DAR-4M |
| Detection Limit | ~5 nM[1][2] | ~3 nM[2] | ~10 nM[3] |
| Quantum Yield (Φ) of NO Adduct | ~0.92[4] | ~0.81[2][4][5] | ~0.42[1] |
| Fold Increase in Fluorescence | ~20-fold | ~160-fold[2][5] | ~840-fold[3] |
| Excitation/Emission Maxima (nm) | 495 / 515 | 495 / 515[2][5][6] | 560 / 575[1] |
| Photostability | Moderate | More photostable than DAF-2[2] | More photostable than DAF-2[7] |
| pH Sensitivity | Sensitive to pH < 6.0 | Stable at pH > 5.5[2][4] | Stable over a wide pH range (4-12)[1][8] |
| Selectivity | Reacts with NO oxidation products.[1] Can also react with dehydroascorbic acid.[9] | Reacts with NO oxidation products.[10] Susceptible to interference from other oxidizing species.[10] | Primarily reacts with reactive nitrogen species (RNS), not exclusively NO.[11][12] |
| Cell Permeability | The diacetate form (DAF-2 DA) is cell-permeable. | The diacetate form (DAF-FM DA) is cell-permeable.[5][6] | The acetoxymethyl ester form (DAR-4M AM) is cell-permeable.[8] |
Signaling Pathway and Detection Mechanism
The detection of nitric oxide by DAF and DAR probes is not a direct reaction with NO itself, but rather with its reactive intermediates formed in the presence of oxygen. Understanding this mechanism is crucial for the correct interpretation of experimental results.
Caption: General reaction mechanism for DAF and DAR fluorescent probes with nitric oxide.
Experimental Protocols
The following are generalized protocols for the intracellular detection of nitric oxide using the cell-permeable versions of DAF-FM and DAR-4M. It is important to note that optimal conditions, such as probe concentration and incubation times, may vary depending on the cell type and experimental setup and should be determined empirically.
Protocol 1: Intracellular NO Detection with DAF-FM Diacetate
This protocol outlines the steps for loading cells with DAF-FM diacetate and measuring the resulting fluorescence to quantify intracellular nitric oxide production.
Caption: Experimental workflow for intracellular nitric oxide detection using DAF-FM diacetate.
Detailed Steps:
-
Reagent Preparation: Prepare a 5 mM stock solution of DAF-FM diacetate in high-quality anhydrous DMSO.[13] Aliquot and store at -20°C, protected from light and moisture.
-
Cell Culture: Plate cells in a suitable format for fluorescence detection (e.g., 96-well black-walled plates, chamber slides).
-
Probe Loading:
-
Dilute the DAF-FM diacetate stock solution to a final working concentration, typically between 1-10 µM, in a serum-free medium or a physiological buffer like Hanks' Balanced Salt Solution (HBSS).[5][13]
-
Remove the culture medium from the cells and add the DAF-FM diacetate loading solution.
-
Incubate the cells for 20-60 minutes at 37°C.[5]
-
-
Washing and De-esterification:
-
NO Induction and Measurement:
Protocol 2: Intracellular NO Detection with DAR-4M AM
This protocol provides a guideline for using DAR-4M AM, a rhodamine-based probe, for the detection of intracellular nitric oxide, which is particularly useful in acidic environments or when autofluorescence is a concern.
Detailed Steps:
-
Reagent Preparation: Prepare a stock solution of DAR-4M AM in anhydrous DMSO. The recommended concentration is typically around 5 mM.
-
Cell Culture: Culture cells as described in the DAF-FM protocol.
-
Probe Loading:
-
Washing: Wash the cells to remove the extracellular probe.
-
NO Induction and Measurement:
-
Induce nitric oxide production as required by your experiment.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 575 nm.[1]
-
Logical Relationships in Probe Selection
The choice of the most appropriate fluorescent probe for nitric oxide detection depends on a careful consideration of the experimental requirements and the characteristics of the biological system being studied. The following diagram illustrates the decision-making process for selecting between DAF-FM and DAR-4M.
Caption: Decision tree for selecting between DAF-FM and DAR-4M for nitric oxide detection.
References
- 1. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. ulab360.com [ulab360.com]
- 3. DAR-4M AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. [sigmaaldrich.com]
- 4. DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 9. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Lipophilic Fluorescent Probes for Cellular Imaging
For researchers, scientists, and drug development professionals, the accurate visualization of lipid-rich structures within cells is paramount. Lipophilic fluorescent probes are indispensable tools for this purpose, enabling the study of organelles like lipid droplets (LDs) and cellular membranes, which are central to metabolic regulation, signaling, and disease progression. This guide provides an objective comparison of commonly used lipophilic probes, supported by experimental data and detailed protocols to aid in probe selection and experimental design.
Lipophilic dyes are characterized by their high affinity for nonpolar environments. This property allows them to selectively accumulate in the lipid-rich cores of LDs or partition into cellular membranes. Many of these probes are "fluorogenic" or "solvatochromic," meaning their fluorescence is significantly enhanced or their emission spectrum shifts in a hydrophobic environment compared to an aqueous one, providing a high signal-to-noise ratio for imaging.
Comparative Analysis of Key Lipophilic Probes
The selection of an appropriate fluorescent probe is critical and depends on the specific experimental requirements, such as the need for live-cell imaging, multicolor experiments, or high-photostability for time-lapse studies. The most widely used probes include Nile Red and BODIPY 493/503, each with distinct advantages and limitations. Newer generation dyes aim to overcome these limitations.
Key Performance Metrics
The following table summarizes the key photophysical and performance characteristics of several popular lipophilic fluorescent probes.
| Probe | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Quantum Yield (Φf) | Key Advantages | Key Disadvantages |
| Nile Red | ~552 nm (in lipids) | ~636 nm (in lipids) | ~84 nm | Low in water, high in lipids | Fluorogenic, large Stokes shift, easy to handle.[1] | Broad emission spectrum, prone to spectral crosstalk, non-specific labeling of other membranes.[1][2][3] |
| BODIPY 493/503 | ~493 nm | ~503 nm | ~10 nm | High, even in aqueous media.[1] | Bright, highly selective for neutral lipids, narrow emission peak.[1][] | Limited photostability, small Stokes shift, potential for background signal due to its non-fluorogenic nature.[1][2] |
| BODIPY 505/515 | ~505 nm | ~515 nm | ~10 nm | High | Similar to BODIPY 493/503, bright and selective for neutral lipids. | Small Stokes shift, limited photostability. |
| LD540 | ~543 nm | ~545 nm (in oil) | ~2 nm | Similar to BODIPY 493/503 | Brighter and significantly more photostable than BODIPY 493/503.[5] | Red-shifted emission may cause crosstalk with red channels.[1] |
| SMCy Dyes | Tunable (Yellow to NIR) | Tunable (541 nm to 753 nm in oil) | Varies | Up to 1.0 in oil | Highly fluorogenic (up to 1700-fold fluorescence increase), high molar extinction coefficients, excellent for multicolor imaging.[1] | Newer, less established than classic dyes. |
Mechanism of Action & Experimental Workflow
The utility of these probes stems from their photophysical response to the cellular microenvironment. Solvatochromic dyes like Nile Red are weakly fluorescent in the aqueous cytoplasm but become brightly fluorescent upon entering the nonpolar lipid core of a droplet. This "turn-on" mechanism is crucial for achieving high-contrast images.
Below is a diagram illustrating the general principle of a solvatochromic lipophilic probe.
Caption: Principle of solvatochromic dye fluorescence in different cellular environments.
The general workflow for staining and imaging cells with lipophilic probes is a multi-step process that requires careful optimization to ensure cell health and high-quality data.
Caption: General experimental workflow for cellular imaging with lipophilic fluorescent probes.
Experimental Protocols
Accurate and reproducible results depend on meticulously followed protocols. Below are detailed methodologies for using BODIPY 493/503 for both live and fixed-cell imaging of neutral lipid droplets.
Protocol 1: Live-Cell Imaging of Lipid Droplets with BODIPY 493/503
This protocol is adapted for real-time observation of lipid droplet dynamics.
Materials:
-
Cell line of interest cultured on glass-bottom dishes or coverslips.
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO).
-
Phosphate-Buffered Saline (PBS) or live-cell imaging solution.[6]
-
Culture medium.
Procedure:
-
Preparation of Staining Solution: Prepare a working solution of BODIPY 493/503 at a final concentration of 1-2 µM in PBS or serum-free medium.[7] For a 1 mg/mL stock (3.82 mM), this involves a dilution of approximately 1:2000 to 1:4000. Vortex briefly.
-
Cell Preparation: Grow cells to 30-50% confluency to ensure proper imaging of individual cells and their lipid droplets.[7]
-
Staining: Aspirate the culture medium from the cells and wash once with PBS. Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[7][8]
-
Washing: Remove the staining solution and wash the cells two to three times with fresh, warm culture medium or PBS to reduce background fluorescence.[6]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped for detecting green fluorescence (Excitation/Emission: ~493/503 nm). For time-lapse imaging, use an onstage incubator to maintain temperature, humidity, and CO2 levels.[6]
Protocol 2: Fixed-Cell Imaging of Lipid Droplets with BODIPY 493/503
Fixation is used to preserve cellular structures for endpoint analysis.
Materials:
-
Cells cultured on coverslips.
-
BODIPY 493/503 stock solution.
-
PBS.
-
4% Paraformaldehyde (PFA) in PBS.
-
(Optional) DAPI for nuclear counterstain.
-
Antifade mounting medium.
Procedure:
-
Cell Culture: Plate cells on sterile coverslips in a culture dish and grow to the desired confluency.
-
Fixation: Wash cells with PBS, then add 4% PFA and incubate for 15-30 minutes at room temperature.[][7] Caution: PFA is toxic; handle with care in a fume hood.
-
Washing: Aspirate the PFA and wash the cells thoroughly three times with PBS (5 minutes per wash).
-
Staining: Prepare a 1-2 µM BODIPY 493/503 staining solution in PBS. Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.[8]
-
Final Washes: Wash the cells three to four times with PBS to remove unbound dye.[8]
-
Mounting: Use forceps to carefully place the coverslip (cell-side down) onto a drop of antifade mounting medium on a microscope slide.[7] If desired, the mounting medium can contain DAPI for nuclear visualization.
-
Imaging: Image the slides on a fluorescence or confocal microscope. The samples can be stored at 4°C, protected from light, for several days.
Conclusion
The choice of a lipophilic fluorescent probe requires a careful balance of factors including photostability, brightness, spectral properties, and specificity. While traditional dyes like Nile Red and BODIPY 493/503 remain workhorses in many labs, they possess notable drawbacks such as spectral bleed-through and poor photostability, respectively.[1][2] For experiments requiring long-term imaging or multicolor analysis, newer probes like LD540 and the SMCy family offer superior performance with enhanced photostability and fluorogenic properties.[1][5] By understanding the comparative strengths of each probe and adhering to optimized protocols, researchers can achieve high-quality, reproducible imaging data to advance our understanding of lipid biology in health and disease.
References
- 1. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Far-red/NIR BODIPY probes in focus: tailored strategies for organelle-specific imaging and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01531F [pubs.rsc.org]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Membrane Stains: 5-(Octadecylthiocarbamoylamino)fluorescein vs. Common Alternatives
For researchers, scientists, and drug development professionals seeking the optimal tool for membrane visualization, this guide provides a comprehensive comparison of 5-(Octadecylthiocarbamoylamino)fluorescein with other widely used membrane stains. This analysis focuses on key performance indicators and includes detailed experimental protocols to ensure reproducible results.
The selection of an appropriate fluorescent membrane stain is critical for accurate and reliable experimental outcomes in cell biology and drug discovery. Factors such as staining efficiency, photostability, and potential cytotoxicity must be carefully considered. This guide offers a side-by-side comparison of this compound, a fluorescein-based lipophilic dye, with popular alternatives including the carbocyanine dyes DiI and DiO, and the commercially available CellMask™ series of stains.
Performance Comparison
While direct comparative studies under identical conditions are limited, the following table summarizes the known properties of these membrane stains based on available data. Researchers are encouraged to perform their own side-by-side comparisons for their specific cell types and applications.
| Feature | This compound | DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) | DiO (3,3'-dioctadecyloxacarbocyanine perchlorate) | CellMask™ Deep Red |
| Fluorophore Class | Fluorescein | Carbocyanine | Carbocyanine | Proprietary |
| Excitation Max | ~490 nm | ~549 nm | ~484 nm | ~649 nm |
| Emission Max | ~520 nm | ~565 nm | ~501 nm | ~666 nm |
| Color | Green | Orange-Red | Green | Deep Red |
| Key Features | Fluorescein moiety provides bright green fluorescence. The octadecyl tail ensures lipophilicity for membrane insertion. | Long-chain carbocyanine dye, known for its stable membrane integration and use in cell tracking. | Similar to DiI but with green fluorescence, suitable for multicolor imaging with red probes. | Offers uniform plasma membrane staining and is reported to be slow to internalize compared to some traditional dyes[1][2]. |
| Photostability | Fluorescein derivatives can be prone to photobleaching. | Generally considered to have good photostability. | Generally considered to have good photostability. | Designed for imaging applications, suggesting good photostability. |
| Toxicity | Fluorescein itself has low toxicity[3]. The lipophilic derivative's toxicity should be assessed for specific cell lines and concentrations. | Can exhibit cytotoxicity at higher concentrations or with prolonged exposure. | Similar toxicity profile to DiI. | Formulated for live-cell imaging, suggesting low cytotoxicity at recommended concentrations. |
Experimental Protocols
Detailed and consistent protocols are essential for reliable comparisons. The following are representative protocols for each stain.
Protocol 1: Staining Live Cells with this compound
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Lipid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Live-cell imaging medium
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO or ethanol to create a 1 mM stock solution. Store protected from light at -20°C.
-
Prepare a working solution: Dilute the stock solution in a suitable buffer or medium to the desired final concentration. A starting point is a 1:100 molar ratio of the dye to lipid bilayers.
-
Cell Preparation: Culture cells on a suitable imaging dish or slide.
-
Pre-treatment (Optional but Recommended): To minimize non-specific binding, incubate cells with a solution of lipid-free BSA (e.g., 1% in PBS) for 15-30 minutes at 37°C.
-
Staining: Remove the BSA solution (if used) and add the working solution of this compound to the cells.
-
Incubation: Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or imaging medium to remove excess dye.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~490 nm/~520 nm).
Protocol 2: Staining Live Cells with DiI
This protocol is a general guideline for using DiI for live-cell membrane staining.
Materials:
-
DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate)
-
DMSO or ethanol
-
PBS or other suitable buffer
-
Live-cell imaging medium
Procedure:
-
Prepare a stock solution: Prepare a 1-5 mM stock solution of DiI in DMSO or ethanol.
-
Prepare a working solution: Dilute the stock solution in culture medium or a suitable buffer like HBSS or PBS to a final concentration of 1 to 5 µM[4]. The optimal concentration should be determined empirically.
-
Cell Preparation: For suspension cells, pellet the cells and resuspend them in the dye working solution at a density of 1 x 10^6 cells/mL[4]. For adherent cells, grow them on coverslips.
-
Staining: Incubate the cells with the DiI working solution for 2 to 20 minutes at 37°C[4].
-
Washing: For suspension cells, centrifuge the cells and resuspend them in pre-warmed growth medium, repeating the wash two more times[4]. For adherent cells, wash the coverslips two to three times with pre-warmed growth medium[4].
-
Imaging: Image the cells using a fluorescence microscope with filters appropriate for TRITC (Excitation/Emission: ~549 nm/~565 nm).
Protocol 3: Staining Live Cells with CellMask™ Deep Red
This protocol is based on the manufacturer's recommendations for CellMask™ Deep Red.
Materials:
-
CellMask™ Deep Red Stain (e.g., Thermo Fisher Scientific Cat. No. C10046)
-
Physiologically relevant buffer (e.g., Live Cell Imaging Solution)
Procedure:
-
Prepare a working solution: Prepare a fresh 1X working solution by diluting the 1000X concentrated stock solution in a warm, physiologically relevant buffer[1][2]. For example, add 10 µL of the stain to 10 mL of buffer[1][2]. Optimal concentrations may range from 0.5X to 1.5X[1][2].
-
Cell Preparation: Grow adherent cells on coverslips.
-
Staining: Remove the culture medium and add the CellMask™ working solution to the cells.
-
Incubation: Incubate for 5-10 minutes at 37°C[1].
-
Washing: Remove the staining solution and rinse the cells three times with the buffer[1].
-
Imaging: Mount the coverslip and image immediately using a fluorescence microscope with a Cy5/Deep Red filter set (Excitation/Emission: ~649 nm/~666 nm)[2].
Experimental Workflows and Logical Relationships
To visualize the experimental process and the relationship between different stages of a comparative study, the following diagrams are provided.
Caption: A generalized workflow for a comparative study of membrane stains.
Caption: Decision logic for selecting and applying a membrane stain.
Conclusion
The choice of a fluorescent membrane stain is highly dependent on the specific experimental requirements. This compound offers the bright, green fluorescence characteristic of fluorescein, making it a valuable tool. However, for applications requiring high photostability or for multicolor imaging experiments, carbocyanine dyes like DiI and DiO, or commercially optimized formulations like CellMask™, may present advantages. It is imperative for researchers to empirically determine the optimal stain and protocol for their model system to ensure the generation of high-quality, reproducible data. This guide provides the foundational information and protocols to begin this critical optimization process.
References
Safety Operating Guide
Prudent Disposal of 5-(Octadecylthiocarbamoylamino)fluorescein: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
At all times, personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
Summary of Disposal Recommendations
| Waste Type | Recommended Disposal Method | Key Precautions |
| Unused/Surplus Solid Compound | Collect in a clearly labeled, sealed container for hazardous waste disposal. | Do not mix with other waste streams unless compatibility is confirmed.[3] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as solid hazardous waste in a designated, sealed container. | Ensure no residual liquid remains. |
| Liquid Waste (Solutions) | Collect in a sealed, labeled container designated for hazardous chemical waste. | Do not dispose of down the drain.[4][5] The first rinse of any container should be collected as hazardous waste.[6] |
| Empty Containers | Triple-rinse with a suitable solvent; collect the first rinsate as hazardous waste. The rinsed container can then be disposed of in regular trash after defacing the label.[6][7] | Ensure the container is fully dry before disposal. |
| Spill Cleanup Debris | Sweep up solid spills and place in a sealed container for hazardous waste disposal.[8] | Use appropriate PPE during cleanup.[2] |
Detailed Experimental Protocols for Disposal
The following step-by-step procedures should be followed for the disposal of 5-(Octadecylthiocarbamoylamino)fluorescein and associated waste.
Protocol 1: Disposal of Solid Waste (Unused Product and Contaminated Disposables)
-
Segregation: Isolate solid waste contaminated with this compound from other laboratory trash. This includes unused chemical, contaminated gloves, weigh boats, and pipette tips.
-
Containment: Place all solid waste into a designated, leak-proof hazardous waste container. The container should be clearly labeled "Hazardous Waste" and list "this compound" as a constituent.
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.[7] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[2]
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department.
Protocol 2: Disposal of Liquid Waste (Aqueous and Solvent-Based Solutions)
-
Collection: Pour all liquid waste containing this compound into a dedicated, shatter-resistant hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name of all constituents, including solvents.
-
pH Neutralization: For aqueous solutions, if permissible by your institution's EHS, neutralize the waste to a pH between 5.5 and 9.5 before collection.[4] Do not attempt to neutralize solutions containing flammable solvents.
-
Storage and Pickup: Keep the container tightly capped and stored in secondary containment to prevent spills.[7][9] Schedule a pickup with your EHS department. Under no circumstances should this waste be poured down the drain. [4][5]
Protocol 3: Decontamination and Disposal of Empty Containers
-
Initial Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone, followed by water). The first rinsate must be collected and disposed of as hazardous liquid waste.[10][6]
-
Subsequent Rinses: Subsequent rinsates may be permissible for drain disposal, but consult your local EHS guidelines.
-
Final Disposal: Once the container is clean and dry, deface or remove the original label.[10][6] The container can then be disposed of in the regular laboratory trash or recycling.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Fluorescein SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistics for Handling 5-(Octadecylthiocarbamoylamino)fluorescein
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for 5-(Octadecylthiocarbamoylamino)fluorescein, a fluorescent dye commonly used in biomedical research. Adherence to these procedures is critical for personnel safety and experimental integrity.
Hazard Identification and Personal Protective Equipment
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE).[1] The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Classification:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
| Hazard | GHS Classification | Required Personal Protective Equipment |
| Skin Irritation | Skin Irrit. 2 | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Eye Irritation | Eye Irrit. 2 | Safety glasses with side shields or goggles |
| Respiratory Irritation | STOT SE 3 | Use in a well-ventilated area or with a fume hood. A respirator may be required for large quantities or if dust is generated. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is crucial to minimize exposure and prevent contamination.
-
Preparation:
-
Handling the Compound:
-
Avoid the formation of dust when handling the solid compound.[2][3]
-
Wear appropriate chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.[4]
-
Wear safety glasses with side shields or chemical splash goggles to protect the eyes.[3]
-
A standard lab coat should be worn to protect clothing and skin.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.[6][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Disposal Plan: Waste Management
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
-
Waste Collection:
-
Container Management:
-
Keep the waste container tightly closed when not in use.[9]
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
-
Final Disposal:
Experimental Workflow and Visualizations
To provide a clearer understanding of the handling and disposal processes, the following diagrams illustrate the key steps.
Caption: Workflow for Safe Handling and Disposal.
The following diagram illustrates a general experimental workflow for using a fluorescent dye like this compound for cell labeling.
Caption: General Experimental Workflow for Cell Labeling.
References
- 1. This compound | C39H50N2O5S | CID 3035557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. flinnsci.com [flinnsci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
